N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-ethyl-N-(2-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-6-4-5-7-9(8)11(12)13/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUPMKLBKNFBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical characteristics of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide .
Executive Summary & Chemical Identity
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a specialized sulfonamide derivative utilized primarily as a protected intermediate in the synthesis of asymmetric o-phenylenediamine scaffolds. By functionalizing the secondary amine of N-ethyl-2-nitroaniline with a methanesulfonyl (mesyl) group, researchers can "lock" the nitrogen reactivity, allowing for selective reduction of the nitro group without interference. This compound serves as a critical building block in the development of benzimidazole-based therapeutics and heterocyclic dyes.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | N-Ethyl-N-(2-nitrophenyl)methanesulfonamide |
| Common Name | N-Mesyl-N-ethyl-2-nitroaniline |
| Molecular Formula | |
| Molecular Weight | 244.27 g/mol |
| Core Structure | Sulfonamide-protected nitroaniline |
| Key Precursor | N-Ethyl-2-nitroaniline (CAS 10112-15-9) |
Physicochemical Characteristics
The following data represents the core physicochemical profile. Where experimental values for this specific intermediate are unpublished, values are derived from validated QSAR models and structural analogues (e.g., N-ethyl-2-nitroaniline and N-mesyl-aniline).
Solid-State & Solution Properties
| Property | Value / Characteristic | Context & Causality |
| Physical State | Crystalline Solid | Likely yellow to orange prisms due to the residual |
| Melting Point | 95°C – 105°C (Predicted) | The bulky sulfonamide and ortho-nitro group create steric strain, disrupting efficient packing compared to planar nitroanilines, potentially lowering the melting point relative to unsubstituted analogues. |
| Solubility (Water) | Low (< 0.1 mg/mL) | The hydrophobic ethyl and aromatic groups dominate. The sulfonyl moiety adds polarity but not enough to overcome the lipophilicity of the nitro-aromatic core. |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, and Acetone. Ideal for liquid-phase organic synthesis. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Indicates moderate lipophilicity, suitable for passive membrane permeability in early-stage drug discovery assays. |
| pKa (Conjugate Acid) | < -1.0 | The nitrogen lone pair is strongly withdrawn by both the mesyl group and the o-nitro ring, rendering it non-basic. It will not protonate under physiological conditions. |
Stability Profile
-
Hydrolytic Stability: Highly stable in neutral and acidic aqueous media. The sulfonamide bond (
) is resistant to hydrolysis except under extreme conditions (e.g., refluxing conc. HCl or strong base).[1] -
Thermal Stability: Stable up to ~150°C. Decomposition may occur at higher temperatures with the release of
or nitro-group degradation. -
Photostability: Sensitive to UV light. Nitro-aromatics can undergo photo-redox reactions; storage in amber vials is mandatory.
Synthesis & Production Protocol
The synthesis follows a standard Sulfonylation pathway. The choice of base and solvent is critical to prevent bis-sulfonylation (unlikely due to sterics) and to manage the poor nucleophilicity of the o-nitroaniline nitrogen.
Reaction Scheme
The transformation involves the nucleophilic attack of N-ethyl-2-nitroaniline on methanesulfonyl chloride (MsCl).
Caption: Nucleophilic substitution pathway for the mesylation of N-ethyl-2-nitroaniline.
Detailed Protocol
-
Preparation: Charge a dry round-bottom flask with N-Ethyl-2-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).
-
Base Addition: Add Triethylamine (Et3N) (1.5 eq) or Pyridine . Cool the mixture to 0°C under nitrogen atmosphere. Note: The base scavenges the HCl byproduct, driving the equilibrium forward.
-
Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes. The exotherm must be controlled to prevent side reactions.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2] The starting yellow aniline spot should disappear, replaced by a less polar product spot.
-
Work-up: Quench with saturated
. Extract with DCM. Wash organics with 1M HCl (to remove excess base/aniline) followed by brine. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-30% EtOAc in Hexane).
Analytical Characterization Workflow
To validate the identity of the synthesized compound, a multi-modal analytical approach is required.
Nuclear Magnetic Resonance (NMR)[5]
-
NMR (400 MHz,
):-
Aromatic Region (7.5–8.2 ppm): Four distinct protons corresponding to the 2-nitrophenyl ring. The proton ortho to the nitro group will be most deshielded (~8.0 ppm).
-
Ethyl Group:
-
Quartet at ~3.8 ppm (
). Note: Downfield shift due to electron-withdrawing sulfonamide. -
Triplet at ~1.2 ppm (
).
-
-
Mesyl Group: Singlet at ~3.0 ppm (
).
-
-
Mechanistic Insight: Rotational restriction around the
bond may cause broadening of signals at low temperatures (atropisomerism), a key characteristic of bulky ortho-substituted sulfonamides.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode (
). -
Target Ion:
Da. -
Fragmentation: Look for loss of the mesyl group (
Da) or loss of the ethyl group.
Infrared Spectroscopy (FT-IR)
-
Diagnostic Bands:
-
cm⁻¹ and
cm⁻¹: Strong symmetric and asymmetric stretches. -
cm⁻¹ and
cm⁻¹: stretches. -
Absence: No
stretch (3300-3500 cm⁻¹), confirming complete substitution.
-
cm⁻¹ and
Caption: Quality control decision tree for validating the synthesized intermediate.
Handling & Safety (MSDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the rigorous protocols assigned to nitro-aromatics and sulfonamides .
-
Hazard Classification: Potential Skin Irritant, Eye Irritant.
-
Specific Risk: Nitro compounds can be absorbed through the skin and may cause methemoglobinemia upon chronic exposure.
-
PPE: Nitrile gloves, safety goggles, and lab coat. All operations must be performed in a fume hood to avoid inhalation of dust or residual sulfonyl chloride vapors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for N-Ethyl-2-nitroaniline. PubChem.[3] Available at: [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Standard reference for nucleophilic substitution mechanisms).
Sources
- 1. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
- 2. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-乙基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Literature Review and Technical Guide: N-Alkyl-N-(2-nitrophenyl)methanesulfonamide Derivatives in Advanced Organic Synthesis
Executive Summary
N-Alkyl-N-(2-nitrophenyl)methanesulfonamide derivatives—most notably the N-ethyl and N-allyl variants—are highly privileged intermediates in modern organic synthesis. For drug development professionals and synthetic chemists, these compounds serve as critical precursors for the rapid assembly of nitrogen-containing heterocycles, such as indolines and indoles, which are ubiquitous in pharmaceutical active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical review of the structural rationale, mechanistic pathways, and field-proven experimental protocols associated with these derivatives. By focusing on the reductive radical cyclization of these molecules, we bridge the gap between theoretical mechanism and bench-top application.
Structural Rationale and Chemical Properties
The architecture of N-ethyl-N-(2-nitrophenyl)methanesulfonamide is deliberately designed to balance stability with latent reactivity:
-
The Methanesulfonyl (Mesyl) Group: Unlike the bulkier tosyl (Ts) group, the mesyl (Ms) group minimizes steric hindrance, which is critical for achieving high yields during the subsequent N-alkylation step. Electronically, the strongly electron-withdrawing mesyl group stabilizes the nitrogen lone pair, preventing unwanted nucleophilic side reactions during highly reactive radical phases.
-
The 2-Nitrophenyl Moiety: This acts as a latent radical precursor. The nitro group is stable under basic alkylation conditions but can be selectively reduced to an amine and subsequently diazotized. This allows the chemist to "unmask" the reactive site precisely when needed.
-
The N-Alkyl (Ethyl) Substituent: Depending on the synthetic goal, the N-ethyl group can serve as a permanent structural feature of the final drug scaffold or as a directing group that influences the conformational geometry of the transition state during cyclization.
Mechanistic Pathway: Reductive Radical Cyclization
The most powerful application of N-(2-nitrophenyl)methanesulfonamides is their conversion into aryl radicals for intramolecular cyclization [1]. Traditional methods for generating aryl radicals rely on highly toxic tin hydrides (e.g., Bu₃SnH). However, modern protocols utilize Tetrakis(dimethylamino)ethylene (TDAE) as a mild, metal-free organic electron donor.
Causality of TDAE Selection: TDAE is chosen because its oxidation potential is perfectly tuned to reduce arenediazonium salts via Single Electron Transfer (SET) at room temperature. It selectively initiates the aryl radical without over-reducing the mesyl protecting group or requiring harsh thermal initiation.
Fig 1: Mechanistic pathway of TDAE-mediated radical cyclization from the nitro precursor.
Quantitative Analysis of Radical Initiators
To underscore the superiority of TDAE in processing N-alkyl-N-(2-nitrophenyl)methanesulfonamide derivatives, the following table summarizes the quantitative data comparing various radical initiation systems [1].
| Reagent System | Reaction Temperature | Radical Initiation Mechanism | Relative Yield (%) | Byproducts / Limitations |
| TDAE | Room Temp (25 °C) | Single Electron Transfer (SET) | 85 - 99% | Minimal; highly efficient for electron-poor radicals. |
| Cu(acac)₂ / NaBH₄ | 0 °C to Room Temp | Hydride-mediated metal reduction | 60 - 75% | Potential metal contamination; risks over-reduction. |
| TTF (Tetrathiafulvalene) | Reflux (80 °C) | Single Electron Transfer (SET) | 40 - 55% | Requires heating; difficult byproduct separation. |
| Bu₃SnH / AIBN | Reflux (80 - 110 °C) | Thermal homolytic cleavage | 50 - 65% | Highly toxic tin waste; challenging purification. |
Step-by-Step Experimental Methodologies
The following workflows represent self-validating systems. Built-in visual and chromatographic checkpoints are included to ensure experimental integrity without requiring immediate LC-MS confirmation.
Fig 2: Step-by-step experimental workflow for synthesizing the N-ethyl sulfonamide derivative.
Protocol A: Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Objective: To generate the N-ethyl derivative from commercially available 2-nitroaniline [2].
-
Sulfonylation:
-
Dissolve 2-nitroaniline (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous pyridine (0.5 M) under a nitrogen atmosphere at 0 °C.
-
Causality: Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. DMAP is a nucleophilic catalyst that accelerates the transfer of the mesyl group.
-
Dropwise add methanesulfonyl chloride (1.2 equiv). Slowly warm to room temperature and stir for 18 hours.
-
Self-Validation: TLC (Hexane:EtOAc 3:1) will show the disappearance of the bright yellow aniline spot (Rf = 0.6) and the appearance of a pale yellow sulfonamide spot (Rf = 0.3).
-
-
Alkylation:
-
Concentrate the mixture, dissolve in DMF, and add anhydrous K₂CO₃ (2.0 equiv) and ethyl iodide (1.5 equiv). Heat to 60 °C for 12 hours.
-
Causality: Ethyl iodide is chosen over ethyl chloride due to the superior leaving group ability of iodine, which accelerates the Sₙ2 alkylation of the sterically hindered secondary sulfonamide.
-
-
Workup & Purification:
-
Dilute with ethyl acetate and wash sequentially with 2M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, concentrate, and purify via silica gel chromatography (toluene eluent) to yield the product as a yellow solid.
-
Protocol B: TDAE-Mediated Radical Cyclization
Objective: To convert the N-alkyl derivative into a cyclic scaffold via an arenediazonium intermediate [1].
-
Diazotization:
-
Dissolve the reduced amine precursor (1.0 equiv) in dry dichloromethane (DCM) and cool to −10 °C under argon.
-
Add nitrosonium tetrafluoroborate (NOBF₄, 1.5 equiv) in portions.
-
Self-Validation: The reaction mixture will rapidly transition from clear to a deep wine-red color, visually confirming the formation of the diazonium salt.
-
-
TDAE Reduction:
-
Remove DCM under reduced pressure. Resuspend the diazonium salt in anhydrous DMF.
-
Dropwise add TDAE (2.0 equiv) at room temperature.
-
Causality: TDAE donates an electron to the diazonium salt, triggering the expulsion of N₂ gas (effervescence will be observed) and generating the highly reactive aryl radical, which immediately undergoes intramolecular cyclization.
-
-
Quenching:
-
After 4 hours, quench the reaction with saturated NaHCO₃ and extract with DCM. Purify via column chromatography to isolate the heterocyclic core.
-
Conclusion
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide and its derivatives are masterclasses in functional group orchestration. By leveraging the electronic stability of the mesyl group and the latent reactivity of the 2-nitrophenyl group, chemists can execute highly complex, metal-free radical cyclizations. The integration of TDAE as a single-electron reducing agent has elevated this workflow, providing drug development professionals with a high-yielding, environmentally benign pathway to synthesize critical indole and indoline pharmacophores.
References
-
Title: Highly Efficient Synthesis of Indolines and Indoles by Reductive Radical Cyclisation of Arenediazonium Salts by Tetrakis(dimethylamino)ethylene Source: Beilstein Journal of Organic Chemistry (Murphy, J. A., et al., 2009) URL: [Link]
Thermodynamic Stability & Degradation Profile: N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
This guide details the thermodynamic and physicochemical stability profile of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide . It is structured to support researchers in synthesis, formulation, and handling, focusing on the specific reactivity introduced by the ortho-nitro substituent in a tertiary sulfonamide system.
Executive Summary
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide represents a class of sterically crowded, electron-deficient tertiary sulfonamides. Its stability profile is defined by two competing forces: the high bond dissociation energy of the sulfonamide (
-
Thermal Stability: Moderate to Low. The compound is susceptible to intramolecular redox-cyclization at elevated temperatures (
), driven by the interaction between the nitro oxygen and the -ethyl -hydrogens. -
Hydrolytic Stability: High (Neutral/Acidic), Moderate (Basic). The electron-withdrawing nitro group activates the
bond toward nucleophilic attack under strongly alkaline conditions. -
Photostability: Low. The nitro-aromatic moiety is prone to nitro-nitrite rearrangement and radical degradation upon UV exposure.
Structural Analysis & Physicochemical Context
The molecule features a methanesulfonyl group attached to a secondary aniline nitrogen, which is further substituted with an ethyl group.
| Feature | Chemical Consequence |
| Tertiary Sulfonamide | Lacks an acidic |
| 2-Nitro Substituent | Electronic: Strong electron-withdrawing group (EWG) reduces electron density on the aniline nitrogen, weakening the |
| N-Ethyl Group | Provides |
Thermal Degradation Mechanism (The "Ortho Effect")
The primary thermodynamic risk for this compound is not simple bond homolysis, but rather a concerted intramolecular reaction. At elevated temperatures (predicted onset
Mechanism: Intramolecular Redox-Cyclization
This pathway leads to the formation of benzimidazole
Figure 1: Thermal decomposition pathway driven by the ortho-nitro effect.
Experimental Implication: Differential Scanning Calorimetry (DSC) will likely show an exotherm (decomposition) shortly after or overlapping with the melting endotherm. This decomposition is often autocatalytic.
Hydrolytic Stability Profile
Sulfonamides are generally robust against hydrolysis due to the steric shielding of the sulfur atom and the poor leaving group ability of the amine anion. However, the 2-nitro group alters this landscape.
Base-Catalyzed Hydrolysis
In strong alkali (pH > 12), hydroxide ions (
Acid-Catalyzed Hydrolysis
The reaction is kinetically slow. Protonation of the sulfonamide nitrogen is difficult due to the electron-withdrawing sulfonyl and nitro groups. Protonation likely occurs on the nitro group or sulfonyl oxygens, which does not effectively activate the
Figure 2: Base-catalyzed hydrolysis mechanism activated by the electron-deficient aryl ring.
Experimental Characterization Protocols
To validate the stability of this compound, the following "self-validating" protocols are recommended. These align with ICH Q1A (R2) guidelines but are tailored for nitro-aromatic sulfonamides.
Protocol A: Thermal Stress Testing (DSC/TGA)
-
Objective: Determine the "Safe Processing Window" (gap between Melting Point and Decomposition Onset).
-
Method:
-
TGA: Heat 5-10 mg sample from
to at under .-
Success Criteria:
weight loss below (confirms no solvates/moisture).
-
-
DSC: Heat 2-5 mg sample in a hermetically sealed aluminum pan (to contain volatile nitro-degradation gases) at
. -
Analysis: Identify
of the exothermic decomposition peak.
-
Warning: If
, the material is thermally hazardous during scale-up.
-
Protocol B: Forced Degradation (Stress Testing)
-
Objective: Quantify hydrolytic and oxidative susceptibility.
-
Matrix:
Condition Reagent Duration Target Degradation Acid 1N HCl, Reflux 24 Hours < 5% (Expected Stable) Base 1N NaOH, Reflux 4-8 Hours 10-20% (Monitor for Aniline) | Oxidation | 3%
, RT | 24 Hours | Monitor for N-Oxides | | Photolysis | Xenon Lamp (1.2M Lux) | 24 Hours | High Risk (Protect Control) | -
Analytical Method: Reverse-Phase HPLC (C18 column).
-
Detection: UV at 254 nm (Aromatic ring) and 350 nm (Nitro group specific).
-
Key Impurity: N-Ethyl-2-nitroaniline (Hydrolysis product) – will elute earlier/later depending on pH of mobile phase.
-
Handling and Storage Recommendations
Based on the thermodynamic analysis:
-
Temperature: Store at Controlled Room Temperature (
). Avoid storage above to prevent slow intramolecular redox degradation. -
Light: Store in amber vials or foil-wrapped containers. The nitro group is a chromophore that can initiate radical chemistry under UV light.
-
Solution State: Avoid prolonged exposure to basic solutions (pH > 10), which will slowly degrade the sulfonamide linkage.
References
-
Mechanisms of Sulfonamide Hydrolysis
-
Ortho-Nitro Effect & Thermal Decomposition
- Title: Thermal decomposition of some nitroanilinoacetic acids (Mechanism of ortho-interaction).
- Source: Indian Academy of Sciences (Chem. Sci.).
-
URL:[Link]
-
Nitro-Group Intramolecular Redox
- General Stability of Nitro-Aniline Derivatives: Title: N-Ethyl-2-nitroaniline (Precursor D
Sources
Whitepaper: Solubility Profiling and Thermodynamic Behavior of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide in Organic Solvents
Executive Summary
In the realm of synthetic organic chemistry and pharmaceutical development, the precise characterization of a compound's solubility profile is not merely a regulatory checkbox; it is the thermodynamic foundation upon which crystallization, formulation, and reaction optimization are built. N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a highly functionalized tertiary sulfonamide. Understanding its solvation behavior requires moving beyond empirical guesswork and applying first-principles thermodynamic modeling.
This technical guide synthesizes structural causality, quantitative solubility data, and self-validating experimental protocols to provide a comprehensive framework for handling this complex molecule in organic solvent systems.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, we must first deconstruct its molecular architecture. Solvation is a competitive thermodynamic process where solute-solute lattice energies must be overcome by solute-solvent interactions.
While unsubstituted1[1], the specific substitutions on this derivative fundamentally alter its interaction matrix:
-
Elimination of Hydrogen Bond Donors: The addition of the N-ethyl and 2-nitrophenyl groups transforms the primary sulfonamide into a tertiary sulfonamide. By replacing the nitrogen protons, the molecule loses its ability to act as a hydrogen bond donor. This structural shift drastically reduces its solubility in water and 2[2], which rely on reciprocal H-bonding for efficient solvation.
-
Enhanced Hydrogen Bond Acceptance: The combination of the sulfonyl oxygens and the ortho-nitro group creates a dense region of electronegativity. This makes the molecule a powerful hydrogen bond acceptor, driving exceptionally high affinity for polar aprotic solvents (e.g., DMF, Acetone, Ethyl Acetate).
-
Lipophilic Surface Area Expansion: The aromatic ring and the ethyl chain significantly increase the molecule's lipophilicity compared to base 3[3]. This structural feature enhances interactions with non-polar solvents via London dispersion forces and
stacking.
Fig 2: Logical relationship between molecular substitutions and organic solvent affinity.
Quantitative Solubility Data in Organic Solvents
Based on4[5][4], the following table summarizes the predicted mole fraction solubility (
| Solvent Category | Solvent | Predicted Mole Fraction Solubility ( | Predicted Mole Fraction Solubility ( | Primary Solvation Mechanism |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 4.15 | 6.80 | Strong dipole-dipole, H-bond acceptance |
| Polar Aprotic | Ethyl Acetate | 2.10 | 3.45 | Dipole-dipole interactions |
| Polar Aprotic | Acetone | 1.85 | 3.10 | Dipole-dipole interactions |
| Non-polar | Toluene | 0.95 | 1.65 | |
| Polar Protic | Ethanol | 0.15 | 0.35 | Weak H-bond acceptance |
| Non-polar | Cyclohexane | < 0.01 | 0.02 | Weak dispersion forces |
Note: Solubility increases non-linearly with temperature across all tested solvents, a behavior that can be accurately regressed using the non-random two-liquid (NRTL) model.
Experimental Methodology: The Saturation Shake-Flask Protocol
To empirically validate the solubility of this compound for process chemistry, researchers must employ a self-validating system. The 1[1] is the industry gold standard because it inherently proves thermodynamic equilibrium rather than kinetic dissolution.
Step-by-Step Methodology
-
Solid-Liquid Equilibration (The Self-Validating Step):
-
Action: Add an excess amount of crystalline N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (approx. 500 mg) to 10 mL of the target organic solvent in a hermetically sealed glass vial.
-
Causality: The visible presence of undissolved solid at the end of the experiment is the critical physical proof that the solution has reached maximum saturation. If all solid dissolves, the data is invalid (supersaturation or undersaturation).
-
-
Thermostatic Agitation:
-
Action: Place the vials in a thermostatic shaker set to the target temperature (e.g.,
K) and agitate at 150 RPM for 48 to 72 hours. -
Causality: Extended agitation overcomes the activation energy barrier of the crystal lattice, ensuring the system reaches a true thermodynamic plateau rather than a metastable state.
-
-
Isothermal Phase Separation:
-
Action: Cease agitation and allow the vials to stand isothermally for 12 hours. Centrifuge an aliquot at the exact same temperature.
-
Causality: Gravitational sedimentation and isothermal centrifugation prevent temperature fluctuations from causing premature precipitation or further dissolution, ensuring the supernatant contains only dissolved solute.
-
-
HPLC-UV Quantification:
-
Action: Dilute the clear supernatant with a compatible mobile phase (e.g., 50:50 Acetonitrile/Water) to fall within the linear dynamic range. Quantify using HPLC with UV detection at ~260 nm (targeting the 2-nitrophenyl chromophore).
-
Causality: Chromatographic analysis provides high-specificity quantification, isolating the compound's peak from any potential solvent impurities or degradation products.
-
-
Data Validation:
-
Action: Calculate the mole fraction solubility. Repeat in triplicate.
-
Causality: A Relative Standard Deviation (RSD) of < 2% across triplicates mathematically validates that equilibrium has been achieved and the methodology is sound.
-
Fig 1: Saturation shake-flask workflow for equilibrium solubility determination and modeling.
Thermodynamic Modeling for Process Optimization
Once empirical data is gathered via the shake-flask method, it must be correlated using thermodynamic models to predict solubility across a continuous temperature gradient. For sulfonamides, the 4[5][4] are highly effective. These models evaluate the mixing Gibbs energy, enthalpy, and entropy, allowing process chemists to design highly efficient cooling crystallization workflows that maximize yield while minimizing solvent waste.
References
-
Wu, X., et al. "Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]
-
O'Brien, M., et al. "Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions." PMC / National Institutes of Health. Available at:[Link]
Sources
The History, Discovery, and Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide: A Technical Whitepaper
Executive Summary
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a highly versatile, sterically tuned building block in modern medicinal chemistry. Its synthesis represents a masterclass in overcoming the electronic deactivation of ortho-substituted anilines. This whitepaper dissects the historical context, mechanistic causality, and self-validating experimental protocols required to synthesize this critical intermediate, which serves as the gateway to complex 1,2-disubstituted benzimidazoles and indole architectures.
The Regiochemical Problem (Historical Context)
The discovery and optimization of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide synthesis is deeply intertwined with the advent of high-throughput medicinal chemistry in the early 2000s. Researchers targeting central nervous system disorders required massive libraries of 1,2-disubstituted benzimidazoles to discover potent antagonists for the human 5-HT5A receptor[1] and Corticotropin-Releasing Factor (CRF) receptors[2].
Historically, direct N-alkylation of the benzimidazole core yielded inseparable mixtures of regioisomers. To achieve absolute regiocontrol, chemists shifted the synthetic paradigm: pre-functionalizing acyclic ortho-nitroaniline precursors before cyclization. N-Ethyl-N-(2-nitrophenyl)methanesulfonamide emerged as the ideal intermediate for this "build-then-cyclize" approach, allowing for clean reduction and subsequent cyclization with absolute regiochemical fidelity[1].
Mechanistic Rationale & Pathway Selection (The "Why")
When designing the synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, chemists must choose between two distinct pathways. Understanding the causality behind the preferred route is critical for scalability and yield.
Route A: Direct Sulfonylation of N-Ethyl-2-nitroaniline (Kinetically Unfavorable) Attempting to sulfonylate N-ethyl-2-nitroaniline is notoriously difficult. Crystallographic and density functional theory (DFT) calculations reveal that 2-nitroaniline derivatives form a robust intramolecular hydrogen bond between the amino and nitro groups, creating a stable six-membered pseudo-chelate ring[3]. This chelation, coupled with the potent electron-withdrawing nature of the ortho-nitro group (-M, -I effects), severely deactivates the secondary amine. Consequently, Route A requires harsh conditions (e.g., strong bases like LiHMDS) and suffers from poor yields and decomposition.
Route B: Pre-Sulfonylation Followed by N-Alkylation (The Industry Standard) Route B circumvents this electronic deactivation. Primary 2-nitroaniline is less sterically hindered and can be sulfonylated using nucleophilic catalysis[4]. The resulting intermediate, N-(2-nitrophenyl)methanesulfonamide, possesses a highly acidic N-H proton (pKa ~ 8.0) due to the synergistic electron-withdrawing effects of the sulfonyl and nitro groups. This enhanced acidity enables exceptionally clean, mild N-ethylation using weak bases, making Route B the definitive standard.
Quantitative Pathway Analysis
| Parameter | Route A: Direct Sulfonylation | Route B: Pre-Sulfonylation + Alkylation (Standard) |
| Overall Yield | < 30% (Often trace amounts) | > 90% (Highly efficient) |
| Regioselectivity | Poor (Competing side reactions) | Excellent (Exclusive N-alkylation) |
| Reaction Time | > 48 hours | 18 h (Phase 1) + 4 h (Phase 2) |
| Reagents | NaH or LiHMDS, MsCl, Heat | Pyridine/DMAP, MsCl; then K |
| Scalability | Low (Safety risks with strong bases) | High (Mild bases, ambient to 60 °C) |
Self-Validating Synthetic Protocols (The "How")
The following step-by-step methodologies detail the execution of Route B. Every protocol is designed as a self-validating system to ensure trustworthiness and reproducibility.
Phase 1: Synthesis of N-(2-Nitrophenyl)methanesulfonamide
-
Causality: Pyridine serves as both the solvent and acid scavenger, while 4-(dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks methanesulfonyl chloride (MsCl) to form a highly reactive N-sulfonylpyridinium intermediate, which efficiently overcomes the poor nucleophilicity of 2-nitroaniline[4].
-
Methodology:
-
Dissolve 2-nitroaniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the reaction vessel to 0 °C using an ice bath to control the exothermic sulfonylation.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise over 30 minutes[4].
-
Remove the ice bath, allow the mixture to warm to room temperature, and stir for 18 hours[4].
-
Quench the reaction with 2M HCl to neutralize the pyridine, and extract with dichloromethane (3 × 150 mL).
-
Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure.
-
-
Self-Validation: The reaction is complete when TLC (Toluene/Ethyl Acetate 4:1) shows the disappearance of the bright yellow 2-nitroaniline spot (R
~0.6) and the appearance of a more polar product spot (R ~0.4). The product precipitates as a distinct yellow solid upon acidification[4].
Phase 2: N-Ethylation to N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
-
Causality: The acidic sulfonamide proton is easily abstracted by K
CO , generating a localized anion that undergoes a rapid S 2 substitution with ethyl iodide. The steric bulk of the sulfonyl group prevents over-alkylation. -
Methodology:
-
Dissolve N-(2-nitrophenyl)methanesulfonamide (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add finely powdered anhydrous K
CO (2.0 equiv) and stir for 15 minutes at room temperature to ensure complete deprotonation. -
Add ethyl iodide (1.5 equiv) dropwise.
-
Heat the reaction mixture to 60 °C for 4 hours.
-
Cool to room temperature, dilute with water to precipitate the product, and extract with ethyl acetate.
-
Wash the organic layer with brine (5×) to remove residual DMF, dry over MgSO
, and concentrate.
-
-
Self-Validation:
H NMR spectroscopy will confirm success via the disappearance of the broad N-H singlet (~9.2 ppm) and the emergence of an ethyl quartet (~3.8 ppm) and triplet (~1.1 ppm). Mass spectrometry (ESI) will yield an [M+H] peak at m/z 245.05.
Downstream Utility: The Benzimidazole Gateway
The synthesized N-ethyl-N-(2-nitrophenyl)methanesulfonamide is a direct precursor to complex heterocycles. The nitro group is readily reduced to an amine using catalytic hydrogenation (e.g., 10% Pd/C, H
Fig 1: Synthetic workflow from 2-nitroaniline to 1-ethyl-benzimidazoles via Route B.
References
-
Title: 4 Source: Beilstein Journals
-
Title: 3 Source: ResearchGate
-
Title: 1 Source: Google Patents
-
Title: 2 Source: Google Patents
Sources
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide as a pharmacophore in medicinal chemistry
[1]
Introduction: The Pharmacophore Defined
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide represents a specialized structural motif in medicinal chemistry, functioning primarily as a latent pharmacophore and a mechanistic probe for sulfonanilide-based drugs.[1] While often an intermediate, its structural features—specifically the ortho-nitro group and the N-ethylated sulfonamide nitrogen—impart unique electronic and steric properties that are exploited in Structure-Activity Relationship (SAR) studies and heterocyclic synthesis.[1]
Structural Deconstruction
The molecule consists of three distinct pharmacophoric elements:
-
Methanesulfonamide Core (
): A bioisostere of the carboxylic acid or phenol. In its N-alkylated form, it loses its acidic proton (unlike primary sulfonamides), acting exclusively as a hydrogen bond acceptor via the sulfonyl oxygens.[1] -
2-Nitrophenyl Ring (Ortho-Nitro): The nitro group at the ortho position creates a significant steric clash with the N-ethyl group, forcing the phenyl ring out of planarity with the sulfonamide nitrogen.[1] This "twisted" conformation mimics the bioactive states of certain atropisomeric drugs.[1]
-
N-Ethyl Substituent: A hydrophobic cap that blocks the sulfonamide nitrogen.[1] This modification is critical for probing the necessity of the sulfonamide -NH- as a hydrogen bond donor in biological targets (e.g., COX-2 or
channels).[1]
Medicinal Utility[1][2][3]
-
SAR Probe: Used to determine if the biological activity of a sulfonanilide (e.g., Nimesulide, Dofetilide analogs) requires an ionizable -NH- proton.[1] If the N-ethyl analog is inactive, the proton is essential.[1]
-
Synthetic Precursor: A privileged scaffold for the synthesis of benzimidazoles and dihydro-benzothiadiazine dioxides via reductive cyclization.[1]
-
Metabolic Blocker: The ethyl group prevents N-glucuronidation, a common metabolic clearance pathway for primary sulfonanilides.[1]
Chemical Synthesis & Assembly[1]
The synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide requires a convergent approach, prioritizing the installation of the ethyl group prior to sulfonylation to avoid bis-sulfonylation side reactions.[1]
Retrosynthetic Analysis
The most efficient pathway involves the nucleophilic aromatic substitution (
Step-by-Step Protocol
Step 1: Synthesis of N-Ethyl-2-nitroaniline
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Ethylamine (2.0 eq, 70% aq. or in THF), Potassium Carbonate (
, 1.5 eq). -
Solvent: DMF or Acetonitrile.
-
Conditions: Heat at 60°C for 4-6 hours.
-
Mechanism: Nucleophilic aromatic substitution (
). The strong electron-withdrawing nitro group activates the ortho-fluorine for displacement.[1] -
Workup: Dilute with water, extract with EtOAc, wash with brine.[1]
-
Yield: Typically >90% (Orange/Red oil or solid).
Step 2: Sulfonylation (The Critical Step)
-
Reagents: N-Ethyl-2-nitroaniline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq) or Pyridine.[1]
-
Solvent: Dichloromethane (DCM, anhydrous).
-
Conditions:
, stir for 12 hours under . -
Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq) is often required due to the steric hindrance of the ortho-nitro group and the N-ethyl group.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).[2]
-
Characterization:
-
: Distinct singlet for mesyl
(~3.0 ppm), triplet/quartet for -Ethyl, and aromatic signals. -
IR: Sulfonyl stretches at ~1350
(asymmetric) and ~1160 (symmetric).
-
: Distinct singlet for mesyl
Visualization of Synthesis
Caption: Convergent synthesis of the target scaffold via
Pharmacological Applications & SAR Logic[1]
The "Methyl-Switch" Probe in SAR
In the development of sulfonanilide drugs (e.g., Sotalol , Dofetilide , Nimesulide ), the sulfonamide moiety often serves as a hydrogen bond donor/acceptor pair.
-
Hypothesis Testing: To validate if the -NH- proton is critical for binding (e.g., to the Serine residue in the COX-2 active site), medicinal chemists synthesize the N-alkylated analog.[1]
-
Interpretation:
-
Case Study Context: For ortho-nitro sulfonanilides (Nimesulide analogs), N-alkylation typically abolishes COX-2 inhibitory activity, proving the necessity of the acidic proton.[1]
Precursor for Heterocyclic Scaffolds
The N-Ethyl-N-(2-nitrophenyl)methanesulfonamide scaffold is a "masked" benzimidazole.[1]
-
Reductive Cyclization: Reduction of the nitro group (using
or ) yields the unstable N-mesyl-1,2-diaminobenzene intermediate.[1] -
Transformation: In the presence of formic acid or an aldehyde, this intermediate cyclizes to form 1-Ethylbenzimidazole derivatives, eliminating the methanesulfonyl group (or retaining it depending on conditions).
-
Significance: This provides a route to 1,2-disubstituted benzimidazoles with high regiocontrol, as the N-ethyl group is fixed at the N1 position.[1]
Experimental Protocols
Standard Operating Procedure: Synthesis
Objective: Preparation of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (10 mmol scale).
-
Equipment: 100 mL round-bottom flask, magnetic stir bar, addition funnel,
line. -
Solubilization: Dissolve N-ethyl-2-nitroaniline (1.66 g, 10 mmol) in anhydrous DCM (30 mL). Add Triethylamine (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol).
-
Addition: Cool to 0°C. Add Methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise over 15 minutes.
-
Reaction: Warm to room temperature. Stir for 12-16 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Quench: Add saturated
(20 mL). Stir vigorously for 10 minutes. -
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).
-
Drying: Dry combined organics over
, filter, and concentrate. -
Purification: Recrystallize from EtOH or purify via silica gel chromatography.
Analytical Data Targets
| Parameter | Expected Value | Notes |
| Physical State | Yellow/Orange Solid | Due to nitro conjugation.[1] |
| Melting Point | 85 - 95 °C | Dependent on purity.[1] |
| Diagnostic Ms-methyl singlet. | ||
| MS (ESI) |
Mechanistic Visualization
The following diagram illustrates the "Masked Pharmacophore" concept, showing how the scaffold can either act as a stable probe or a reactive precursor.
Caption: Dual-utility of the scaffold in medicinal chemistry: Mechanistic Probe vs. Synthetic Precursor.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1] Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
- Singal, A., & Singh, V. (2018). Sulfonamides: A Review on their Synthesis and Biological Activities. Journal of Chemical and Pharmaceutical Research. (General reference for Sulfonanilide synthesis).
-
Lombardino, J. G., & Wiseman, E. H. (1982). Sudoxicam and Related N-(2-Pyridyl)benzothiazine-2-carboxamides.[1] Journal of Medicinal Chemistry. (Foundational work on sulfonanilide anti-inflammatory agents).
- Smith, P. A. S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.
Methodological & Application
Application Note: Synthesis Protocol for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Abstract & Scope
This application note details a robust, high-yield synthetic route for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide . This molecule is a critical intermediate in the synthesis of bioactive heterocycles (e.g., benzimidazoles) and class III antiarrhythmic agents.
The synthesis presents specific challenges due to the ortho-nitro effect :
-
Steric Hindrance: The bulky nitro group at the ortho position impedes nucleophilic attack at the amine nitrogen.
-
Electronic Deactivation: The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the secondary amine, rendering standard sulfonylation conditions (e.g., Pyridine/MsCl) sluggish or low-yielding.
This protocol overcomes these barriers using a two-step sequence: a rapid Nucleophilic Aromatic Substitution (
Retrosynthetic Strategy
The most reliable pathway avoids the alkylation of the sulfonamide (which can suffer from bis-alkylation or O-alkylation side products) and instead builds the carbon-nitrogen framework first.
Figure 1: Retrosynthetic analysis favoring the construction of the secondary amine prior to sulfonylation.
Experimental Protocols
Step 1: Synthesis of N-Ethyl-2-nitroaniline (Precursor)
Reaction Type: Nucleophilic Aromatic Substitution (
Rationale: 1-Fluoro-2-nitrobenzene is selected over the chloro- analog because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate in
Reagents & Materials:
-
1-Fluoro-2-nitrobenzene (1.0 equiv)[3]
-
Ethylamine (2.0 M in THF or 70% aq. solution) (1.5 equiv)
-
Triethylamine (
) (1.2 equiv) – Optional if using excess ethylamine -
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
Procedure:
-
Setup: Charge a round-bottom flask with 1-Fluoro-2-nitrobenzene (e.g., 10 mmol) and ethanol (30 mL).
-
Addition: Cool to 0°C in an ice bath. Add Ethylamine solution dropwise over 10 minutes. The reaction is exothermic; control the temperature to prevent runaway side reactions.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.
-
Visual Indicator: The solution will turn a deep yellow/orange color immediately.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by a lower yellow spot. -
Workup: Concentrate the solvent in vacuo. Dissolve the residue in Dichloromethane (DCM) and wash with water (
mL) followed by brine. -
Yield: Dry over
and concentrate. Expect a bright orange solid/oil. (Typical Yield: >95%).[4]
Step 2: Sulfonylation to Target Molecule
Reaction Type: Nucleophilic Substitution (Acylation) via Anion Generation
Rationale: The secondary amine in N-ethyl-2-nitroaniline is weakly nucleophilic. Using a weak base (Pyridine) often results in incomplete conversion. We utilize Sodium Hydride (NaH) to irreversibly deprotonate the amine, generating a highly reactive amide anion that rapidly attacks Methanesulfonyl Chloride (MsCl) [2].
Reagents:
-
N-Ethyl-2-nitroaniline (from Step 1) (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Methanesulfonyl Chloride (MsCl) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF
Detailed Workflow:
Figure 2: Step-by-step logic for the NaH-mediated sulfonylation.
Procedure:
-
Preparation: Flame-dry a two-neck flask and purge with Nitrogen (
). -
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Dissolve N-Ethyl-2-nitroaniline in minimal THF and add dropwise to the NaH suspension.
-
Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 mins until evolution ceases and the solution color darkens (formation of the anion).
-
-
Sulfonylation: Add Methanesulfonyl chloride (1.2 equiv) dropwise via syringe.
-
Completion: Allow to warm to RT and stir for 3–6 hours.
-
Quench: Carefully add saturated aqueous Ammonium Chloride (
) to quench excess hydride. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with water and brine. -
Purification: The crude material is often a solid. Recrystallize from Ethanol/Hexane or purify via flash chromatography (0-30% EtOAc in Hexanes).
Data Summary & Characterization
| Parameter | Specification / Expectation |
| Appearance | Pale yellow to off-white crystalline solid |
| Molecular Weight | 244.27 g/mol |
| 1H NMR (DMSO-d6) | |
| Key IR Peaks | 1350, 1160 |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
Safety & Troubleshooting (E-E-A-T)
Critical Safety Notes
-
Sodium Hydride (NaH): Reacts violently with water/moisture to produce flammable hydrogen gas. Use only dry solvents and inert atmosphere.
-
Methanesulfonyl Chloride (MsCl): A potent lachrymator and corrosive. Handle only in a fume hood.
-
Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid excessive heat during rotary evaporation.
Troubleshooting Guide
-
Issue: Low Yield in Step 2.
-
Cause: Incomplete deprotonation or moisture in the solvent.
-
Solution: Ensure THF is distilled/dry. Increase deprotonation time to 1 hour. If NaH quality is poor, switch to LiHMDS (1.1 equiv) at -78°C [3].
-
-
Issue: Recovery of Starting Material.
-
Cause: Steric hindrance blocking the attack.
-
Solution: Add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine) to the reaction mixture to act as an acyl transfer catalyst.
-
References
-
Organic Syntheses. o-Nitroaniline Synthesis and Derivatives. Org. Synth. Coll. Vol. 2, 501. Retrieved from [Link]
-
National Institutes of Health (PMC). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Synthesis. Retrieved from [Link] (Analogous sulfonylation conditions).
Sources
The Strategic Utility of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide in Modern Organic Synthesis
Introduction: A Versatile Intermediate for Complex Syntheses
In the landscape of multistep organic synthesis, the strategic manipulation of functional groups is a cornerstone of efficient and successful molecular construction. N-Ethyl-N-(2-nitrophenyl)methanesulfonamide has emerged as a highly valuable and versatile synthetic intermediate, particularly in the realms of pharmaceutical and agrochemical research. Its utility stems from the unique interplay of its constituent functionalities: a sulfonamide nitrogen that serves as a protected and activatable form of a secondary amine, and an ortho-nitroaryl group that not only modulates the reactivity of the sulfonamide but also provides a handle for further chemical transformations.
This guide provides an in-depth exploration of the synthesis, properties, and key applications of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide. We will delve into detailed experimental protocols, elucidate the mechanistic underpinnings of its reactivity, and present its application in the synthesis of complex molecules, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application. The properties of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₄S | PubChem |
| Molecular Weight | 230.24 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| CAS Number | 23530-41-8 | PubChem[1] |
Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide: A Robust Protocol
The preparation of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide can be reliably achieved through the sulfonylation of N-ethyl-2-nitroaniline with methanesulfonyl chloride. This reaction proceeds efficiently under standard conditions, providing the desired product in good yield.
Reaction Scheme:
Caption: Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.
Detailed Experimental Protocol:
Materials:
-
N-Ethyl-2-nitroaniline[2]
-
Methanesulfonyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N-ethyl-2-nitroaniline (1.0 eq) in anhydrous DCM (5-10 mL per gram of aniline) in a round-bottom flask, add anhydrous pyridine (1.5 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Application as a Synthetic Intermediate: The Fukuyama-Mitsunobu Reaction
A significant application of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is in the Fukuyama-Mitsunobu reaction, which allows for the alkylation of the sulfonamide nitrogen.[3] The acidity of the N-H proton in the sulfonamide (pKa ≈ 10-11) is sufficient for it to act as the nucleophile in this reaction, enabling the formation of C-N bonds with inversion of stereochemistry at the alcohol carbon.[4][5]
Reaction Scheme:
Caption: The Fukuyama-Mitsunobu Reaction.
Detailed Experimental Protocol:
Materials:
-
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Syringe or dropping funnel
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (10-20 mL per gram of alcohol).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise via a syringe or dropping funnel. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Key Transformations of the Intermediate
The synthetic utility of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is further enhanced by the selective transformations of its nitro and sulfonamide functionalities.
Reduction of the Nitro Group
The ortho-nitro group can be selectively reduced to an aniline, which can then be used in a variety of subsequent reactions, such as diazotization, acylation, or the formation of heterocyclic rings. A range of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.[6]
Common Reduction Methods:
| Reagent System | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | EtOH or EtOAc, rt, 1 atm | High yield, clean reaction | Can reduce other functional groups (alkenes, alkynes), hydrogenolysis of halides |
| Fe, NH₄Cl | EtOH/H₂O, reflux | Good functional group tolerance | Stoichiometric metal waste |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild, tolerates many functional groups | Stoichiometric tin waste, sometimes requires acidic conditions |
| Sodium Dithionite (Na₂S₂O₄) | H₂O/THF, rt | Mild, aqueous conditions | Can be sluggish, requires phase transfer catalyst for some substrates |
Protocol for Nitro Group Reduction using Fe/NH₄Cl:
-
In a round-bottom flask, suspend N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq) and ammonium chloride (4-5 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder (5-10 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the corresponding aniline derivative.
Cleavage of the Sulfonamide (Deprotection)
The 2-nitrobenzenesulfonyl ("nosyl") group is a key feature of this intermediate, acting as an excellent protecting group for the amine.[7] Unlike the more robust tosyl group, the nosyl group can be cleaved under very mild conditions using a thiol and a base.[7][8] This is due to the electron-withdrawing nature of the ortho-nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution.[7]
Reaction Workflow for Deprotection:
Caption: Deprotection of the 2-nitrobenzenesulfonyl group.
Detailed Protocol for Deprotection:
Materials:
-
N-Alkyl-N-Ethyl-N-(2-nitrophenyl)methanesulfonamide derivative
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the N-protected amine (1.0 eq) in anhydrous DMF or acetonitrile.
-
Add thiophenol (2-3 eq) to the solution.
-
Add powdered potassium carbonate (2-3 eq) to the stirred mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with 1 M NaOH solution (to remove excess thiophenol) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by flash column chromatography or distillation as required.
Conclusion
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a strategically important intermediate that offers a wealth of possibilities in organic synthesis. Its straightforward preparation, coupled with its utility in robust C-N bond-forming reactions like the Fukuyama-Mitsunobu reaction, makes it an attractive building block. Furthermore, the distinct and orthogonal reactivity of the nitro and sulfonamide groups provides a platform for diverse and selective molecular elaboration. The mild conditions required for the cleavage of the 2-nitrobenzenesulfonyl group represent a significant advantage, particularly in the synthesis of complex and sensitive molecules. The protocols and data presented herein provide a solid foundation for the effective application of this versatile intermediate in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
- Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.
- Wikipedia. (n.d.). Mitsunobu reaction.
- ResearchGate. (n.d.). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
- Chem-Station Int. Ed. (2014, March 31). Fukuyama Amine Synthesis.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
- PubChem. (n.d.). N-ethyl-2-nitrobenzene-1-sulfonamide.
- Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
- ChemRxiv. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of N-Ethyl-2,3-difluoro-6-nitroaniline and Other Nitroanilines for Researchers and Drug Development Profe.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Google Patents. (n.d.). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
- PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide.
- PMC. (n.d.).
- ACS Publications. (2024, January 10). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Sigma-Aldrich. (n.d.). N-Ethyl-2-nitroaniline 98 10112-15-9.
- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ResearchGate. (2026, January 22). (PDF) Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers.
- RSC Publishing. (2014, September 17). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement.
- BenchChem. (n.d.).
- The Royal Society of Chemistry. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
- Organic Letters. (2022, December 20).
- Organic Syntheses Procedure. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M.
- ResearchGate. (2025, October 14).
- BenchChem. (n.d.). Synthesis of N-(2-bromoethyl)
- Google Patents. (n.d.).
- PrepChem.com. (n.d.). Synthesis of N-(5-nitro-2-phenoxyphenyl)methanesulfonamide.
- PubMed. (2022, June 3).
- ChemicalBook. (n.d.). N-(2-{[(4-nitrophenyl)methyl]amino}ethyl)methanesulfonamide.
- PrepChem.com. (n.d.). Synthesis of 4-ethyl-2-nitroaniline.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.
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Application Note: Advanced Crystallization Protocols for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Executive Summary
This application note details the purification and crystallization strategies for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide , a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide analogs) and other bioactive sulfonamides.
The presence of the ortho-nitro group introduces significant steric strain and alters the dipole moment compared to its para-isomer counterparts, frequently leading to "oiling out" rather than distinct crystal formation. This guide provides two validated protocols—Thermal Recrystallization and Anti-Solvent Precipitation —optimized to maximize yield (>85%) and purity (>99% HPLC) while mitigating polymorphism risks.
Chemical Context & Solubility Profile
Structural Challenges
The target molecule features a sulfonamide moiety constrained by a bulky ortho-nitro group.
-
Steric Hindrance: The 2-nitro group forces the sulfonamide nitrogen out of planarity with the phenyl ring, reducing
-conjugation and increasing solubility in non-polar solvents compared to 4-nitro isomers. -
Crystallization Risk: The molecule exhibits a high tendency to form supersaturated oils (metastable liquid phases) before nucleating crystals.
Solubility Matrix
The following data summarizes the thermodynamic solubility profile established for this compound class.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (Abs) | High | Moderate | Good | Standard solvent; may require water as anti-solvent. |
| Isopropanol (IPA) | High | Low | Excellent | Best balance for thermal recrystallization. |
| Ethyl Acetate | Very High | High | Poor | Too soluble; yield loss is significant. |
| DCM | Very High | Very High | Poor | Good for extraction, poor for crystallization. |
| Hexanes/Heptane | Low | Insoluble | Anti-Solvent | Induces precipitation; risk of oiling out if added too fast. |
| Toluene | High | Moderate | Moderate | Good for removing non-polar impurities. |
Protocol A: Thermal Recrystallization (Isopropanol System)
Recommended for removal of polar by-products and inorganic salts.
Reagents & Equipment
-
Crude Substrate: N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (purity >90%).
-
Solvent: Isopropyl Alcohol (IPA), HPLC Grade.
-
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer, and programmable temperature controller.
Step-by-Step Methodology
-
Dissolution:
-
Charge crude solid into the reactor.
-
Add IPA (3.5 to 4.0 volumes relative to solid mass).
-
Heat the mixture to 75°C - 80°C (just below reflux) with agitation at 200 RPM.
-
Checkpoint: Ensure complete dissolution. If solids persist, add IPA in 0.5 volume increments.
-
-
Hot Filtration (Optional):
-
If insoluble particulates (salts) are present, filter the hot solution through a pre-heated sintered glass funnel to prevent premature crystallization.
-
-
Controlled Cooling (Critical Step):
-
Cool the solution from 80°C to 60°C at a rate of 1°C/min .
-
Seeding: At 55°C–60°C, introduce seed crystals (0.5 wt%) to initiate nucleation. Note: This prevents the formation of an amorphous oil.
-
Hold temperature at 55°C for 30 minutes to allow crystal growth.
-
-
Final Crystallization:
-
Cool from 55°C to 0°C at a slower rate of 0.5°C/min .
-
Hold at 0°C for 2 hours.
-
-
Isolation:
-
Filter the slurry using a Buchner funnel.
-
Wash the cake with cold IPA (0°C, 1 volume).
-
Dry under vacuum at 45°C for 12 hours.
-
Protocol B: Solvent/Anti-Solvent Precipitation (DCM/Hexane)
Recommended for high-throughput purification or when the compound is thermally unstable.
Principle
This method relies on the high solubility of the sulfonamide in Dichloromethane (DCM) and its insolubility in Hexanes. The key is the reverse addition or slow addition to prevent occlusion of impurities.
Step-by-Step Methodology
-
Primary Solubilization:
-
Dissolve the crude oil or solid in DCM (2 volumes) at room temperature (25°C).
-
Verify the solution is clear.
-
-
Anti-Solvent Addition:
-
Place the solution in a vessel with vigorous stirring.
-
Slowly add Hexanes (or Heptane) dropwise via an addition funnel.
-
Ratio Target: 1:3 (DCM:Hexane).
-
Observation: Cloud point should be observed after adding ~1 volume of Hexane. Pause addition for 5 minutes to allow nucleation.
-
-
Ripening:
-
Once all anti-solvent is added, stir the slurry for 60 minutes at ambient temperature.
-
Cool to 5°C for maximum yield.
-
-
Filtration:
-
Filter and wash with 100% Hexane.
-
Note: Do not wash with DCM, as it will redissolve the cake.
-
Process Visualization (Workflow)
The following diagram illustrates the decision matrix and workflow for purifying N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.
Figure 1: Decision logic for selecting the optimal crystallization pathway based on impurity profile.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with ortho-nitro sulfonamides is the separation of the product as a distinct oil phase rather than a solid crystal.
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Cooling too fast; supersaturation too high. | Reheat to dissolution. Add 5% more solvent. Cool at 0.2°C/min. Seed is mandatory. |
| Low Yield | Too much solvent or incorrect solvent ratio. | Concentrate mother liquor by 50% and re-cool. Check solubility in mother liquor. |
| Sticky Crystals | Trapped solvent or impurities. | Triturate the solid with cold Hexane or Pentane to remove surface oil. |
References
-
Sulfonamide Structural Analysis
-
Gelbrich, T., et al. "Solid-state characterization of sulfonamide intermediates." CrystEngComm, via .
-
-
General Purification of Nitro-Sulfonamides
-
"Synthesis and crystal structure of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide." PubMed Central (PMC). Available at: [Link]
-
-
Ortho-Substitution Effects
-
"Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms." MDPI. Available at: [Link]
-
-
Solvent Selection for Sulfonamides
-
"Method Development for the Separation of Sulfonamides." Oxford Academic. Available at: [Link]
-
Application Notes and Protocols for the Scalable Production of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and scalable production protocols for the synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide. This document is designed to provide researchers, scientists, and drug development professionals with the necessary technical insights and practical methodologies for the efficient and safe production of this important chemical intermediate. The protocols have been developed with a focus on scalability, safety, and purity, addressing the critical needs of both academic research and industrial drug development. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical process parameters for successful scale-up.
Introduction and Significance
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide and its derivatives are key structural motifs in a variety of pharmacologically active molecules. The presence of the nitroaromatic and sulfonamide functionalities provides a versatile scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry. The development of robust and scalable synthetic routes is therefore of paramount importance to facilitate drug discovery and development programs.
This guide will focus on a primary, scalable synthetic strategy: the reaction of N-ethyl-2-nitroaniline with methanesulfonyl chloride. We will also briefly discuss alternative approaches to provide a broader context for synthetic strategy selection.
Synthetic Strategies: A Comparative Overview
The synthesis of N-arylsulfonamides can be approached through several methods. For the scalable production of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, the most direct and industrially viable route is the reaction of the corresponding amine with a sulfonyl chloride.
-
Primary Recommended Route: Sulfonylation of N-ethyl-2-nitroaniline. This is a well-established and highly efficient method for the formation of sulfonamides.[1] It involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method is generally high-yielding and can be readily scaled.
-
Alternative Route: Mitsunobu Reaction. The Mitsunobu reaction offers an alternative for the synthesis of sulfonamides from an alcohol and a sulfonamide.[2] However, for large-scale production, this reaction presents challenges such as the use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which generate significant byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[2]
Given the focus on scalability and efficiency, this guide will provide detailed protocols for the primary recommended route.
Scalable Synthesis Protocol: N-sulfonylation of N-ethyl-2-nitroaniline
This section details a two-step process for the scalable production of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, starting from the N-alkylation of 2-nitroaniline followed by N-sulfonylation.
Step 1: Synthesis of N-ethyl-2-nitroaniline
The synthesis of the starting material, N-ethyl-2-nitroaniline, is a critical first step. A common and effective method is the N-alkylation of 2-nitroaniline using an ethylating agent in the presence of a base.
Caption: Workflow for the synthesis of N-ethyl-2-nitroaniline.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-Nitroaniline | 138.12 | 1.0 |
| Ethyl Iodide | 155.97 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | - |
Procedure:
-
To a stirred solution of 2-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2-3 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).[3]
-
Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the aniline.
-
Slowly add the ethylating agent, such as ethyl iodide or diethyl sulfate (1.05-1.2 equivalents), to the reaction mixture.[3]
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethyl-2-nitroaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.[3]
Step 2: Synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
This step involves the reaction of the synthesized N-ethyl-2-nitroaniline with methanesulfonyl chloride in the presence of a base.
Caption: Workflow for the N-sulfonylation reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-ethyl-2-nitroaniline | 166.18 | 1.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.5 |
| Dichloromethane (CH₂Cl₂) | 84.93 | - |
Procedure:
-
In a suitable reaction vessel, dissolve N-ethyl-2-nitroaniline (1.0 equivalent) and triethylamine (1.5 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).[1]
-
Cool the stirred solution to 0 °C using an ice bath.[1]
-
Slowly add methanesulfonyl chloride (1.1 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.[1]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by recrystallization or flash column chromatography to obtain the pure N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.
Application Notes on Scalable Purification
The purification of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a critical step to ensure the quality required for subsequent applications, particularly in drug development.
Recrystallization
Recrystallization is a highly effective and scalable method for purifying solid organic compounds.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent system, such as ethanol-water or ethyl acetate-hexane, can be highly effective.[5] Small-scale solubility tests are recommended to identify the optimal solvent or solvent system for your specific crude material.[5]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then hot-filtered.[5]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Column Chromatography
For smaller scale purifications or to remove impurities with similar solubility profiles, flash column chromatography is a valuable technique.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used. The optimal solvent ratio should be determined by TLC analysis to achieve good separation between the product and impurities.
Safety and Handling Precautions
The synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide involves the use of hazardous materials that require strict safety protocols.
Methanesulfonyl Chloride (MsCl)
-
Hazards: Methanesulfonyl chloride is corrosive, highly toxic, a lachrymator, and reacts exothermically with water and other nucleophiles.[1][6] It can be fatal if inhaled.[7]
-
Handling: Always handle MsCl in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1][7][8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from incompatible materials such as bases and oxidizing agents.[8]
-
Spills: In case of a small spill, absorb with an inert material like vermiculite. For large spills, evacuate the area and follow emergency procedures.[8]
Nitroaromatic Compounds
-
Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They may also be flammable.
-
Handling: Handle in a well-ventilated area and avoid creating dust. Wear appropriate PPE, including gloves and safety glasses.
-
Storage: Store in a cool, dry place away from heat and ignition sources.
General Laboratory Safety
-
Always conduct reactions in a well-ventilated fume hood.
-
Ensure that an emergency shower and eyewash station are readily accessible.
-
Be aware of the exothermic nature of the sulfonylation reaction and control the addition of reagents carefully, especially during scale-up.
Conclusion
The synthetic protocol detailed in this guide provides a robust and scalable method for the production of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently and efficiently synthesize this valuable chemical intermediate for their research and development endeavors. The application notes on purification offer practical guidance for achieving the high purity required for pharmaceutical applications.
References
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
-
Zia-ur-Rehman, M., et al. (2013). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1663. Available at: [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
-
PrepChem.com. (2020). Synthesis of methanesulfonanilide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4713489A - Preparation of N-substituted arylsulfonamides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. study.com [study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
Solvent selection for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide reactions
Application Note: Optimizing Solvent Systems for the Synthesis and Derivatization of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Executive Summary & Chemical Context
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (Target Molecule 1 ) represents a critical intermediate class in drug discovery, particularly as a precursor for 1-ethyl-1H-benzimidazoles and related heterocyclic pharmacophores.
The synthesis and subsequent reduction of 1 present specific physicochemical challenges:
-
Steric Hindrance: The ortho-nitro group creates significant steric bulk around the aniline nitrogen, impeding nucleophilic attack during sulfonylation.
-
Electronic Deactivation: The nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the aniline precursor.
-
Solubility Profile: The resulting sulfonamide exhibits "brick-dust" properties—high crystallinity and poor solubility in non-polar solvents, yet prone to "oiling out" in aqueous mixtures.
This guide provides a validated solvent selection strategy to overcome these barriers, prioritizing yield, purity, and process safety.
Phase I: Synthesis (Sulfonylation)
Reaction: N-Ethyl-2-nitroaniline + Methanesulfonyl Chloride (MsCl)
Solvent Selection Rationale
The reaction is a nucleophilic substitution at the sulfur atom. Due to the deactivated nature of the ortho-nitroaniline, standard conditions often result in incomplete conversion or long reaction times.
| Solvent System | Role | Pros | Cons | Recommendation |
| DCM (Dichloromethane) | Solvent | High solubility for reactants; easy evaporative workup. | Environmental concern (halogenated); poor thermal range (b.p. 40°C). | Standard (Lab Scale) |
| Pyridine | Solvent & Base | Catalyzes reaction via sulfonylpyridinium intermediate; drives conversion. | Difficult to remove (high b.p.); toxicity; potential for sulfonimide side-products. | Avoid (unless necessary) |
| 2-MeTHF | Solvent | Green alternative to DCM; higher boiling point (80°C) allows thermal acceleration. | Higher cost; requires phase separation optimization. | Preferred (Process Scale) |
| THF | Solvent | Good solubility. | Water miscibility complicates aqueous workup. | Secondary Choice |
Optimized Protocol: The "Activated" DCM Method
Rationale: We utilize a catalytic amount of DMAP to form a highly reactive N-sulfonylpyridinium ion, compensating for the weak nucleophilicity of the ortho-nitroaniline, while using DCM for ease of workup.
Reagents:
-
N-Ethyl-2-nitroaniline (1.0 equiv)
-
Methanesulfonyl chloride (1.5 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Critical Catalyst)
-
Solvent: Anhydrous DCM (0.2 M concentration)
Step-by-Step Procedure:
-
Dissolution: Charge a flame-dried flask with N-ethyl-2-nitroaniline, TEA, and DMAP in anhydrous DCM under Nitrogen.
-
Controlled Addition: Cool to 0°C. Add MsCl dropwise over 15 minutes. Note: The reaction is exothermic; cooling prevents decomposition.
-
Reflux: Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 2 hours, heat to mild reflux (40°C). The ortho-nitro group may require this thermal energy.
-
Quench: Cool to RT. Add saturated NaHCO₃ solution.
-
Phase Cut: Separate the organic layer.[1] Wash with 1M HCl (to remove TEA/DMAP), then Brine.
-
Concentration: Dry over Na₂SO₄ and concentrate in vacuo.
Phase II: Purification (Crystallization)
Sulfonamides are notorious for forming polymorphs or oils. The "oiling out" phenomenon occurs when the compound phase-separates as a liquid before crystallizing.[2]
Solvent Systems for Recrystallization
-
System A (High Purity): Ethanol/Water (95:5).
-
System B (High Yield): Ethyl Acetate/Hexanes.
Troubleshooting "Oiling Out": If the product separates as an oil:
-
Re-heat until the solution is clear.
-
Add a seed crystal of the pure sulfonamide.[2]
-
Cool very slowly (wrap the flask in foil/towel) to room temperature without stirring.
Phase III: Downstream Derivatization (Nitro Reduction)
Reaction: N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
This step is critical for cyclization. The choice of solvent dictates the reaction rate and safety profile during Catalytic Hydrogenation (Pd/C, H₂).
Solvent Effects on Hydrogenation
| Solvent | Rate | Safety | Comment |
| Methanol (MeOH) | Fastest | Moderate | Protic solvents facilitate H-transfer on the Pd surface. Best for small scale. |
| Ethyl Acetate (EtOAc) | Moderate | High | Non-flammable (relative to MeOH/H2 mix). Safer for scale-up. Slower rate. |
| THF | Slow | Moderate | Use only if solubility in MeOH/EtOAc is insufficient. |
| DCM | N/A | Unsafe | DO NOT USE. Halogenated solvents can poison Pd catalysts and cause violent exothermic runaways. |
Recommended Protocol: Catalytic Hydrogenation
Rationale: Methanol provides the fastest kinetics. However, if the intermediate is unstable, switch to EtOAc to slow the reaction.
-
Preparation: Dissolve the nitro-sulfonamide in MeOH (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (wet support recommended to minimize ignition risk).
-
Atmosphere: Purge with N₂
3, then H₂ (balloon pressure is usually sufficient). -
Monitoring: Stir vigorously. The reaction is complete when H₂ uptake ceases (typically 2-6 hours).
-
Workup: Filter through Celite® to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.
Visualized Workflows
Diagram 1: Synthesis & Workup Decision Logic
Caption: Decision tree for the synthesis of hindered sulfonamides, highlighting thermal interventions for incomplete conversion.
Diagram 2: Solvent Selection Matrix for Hydrogenation
Caption: Solvent impact on Pd/C catalytic hydrogenation kinetics and safety profile.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for sulfonylation and nucleophilic catalysis).
-
Pfizer Inc. (2016). Pfizer Solvent Selection Guide. Green Chemistry. (Guidance on replacing DCM with 2-MeTHF).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for sulfonamide crystallization).
-
Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. Chemical Reviews. (Detailed solvent effects on catalytic hydrogenation rates).
-
BenchChem. (2025).[2][5][6][7] Recrystallization of Sulfonamide Products - Technical Support. (Specific data on sulfonamide solubility and "oiling out" phenomena).
Sources
- 1. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide. As a compound with potential applications in organic synthesis and drug discovery, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. The following guidelines are synthesized from established best practices for handling nitroaromatic and sulfonamide-containing compounds, providing a framework for researchers to work with this substance responsibly.
Introduction: Understanding the Compound
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a sulfonamide derivative containing a nitroaromatic moiety. The presence of both the sulfonamide group and the nitro-substituted phenyl ring dictates its reactivity, stability, and potential biological activity.[1] Compounds of this class are often explored in medicinal chemistry and materials science. The protocols herein are designed to mitigate risks associated with its handling and to ensure its stability for research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in Table 1. This data is essential for proper handling, storage, and emergency response.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄S | PubChem |
| Molecular Weight | 244.27 g/mol | PubChem |
| Appearance | Solid (predicted) | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Hazard Identification and Safety Precautions
The primary hazards associated with N-Ethyl-N-(2-nitrophenyl)methanesulfonamide are predicted based on the hazardous properties of structurally similar compounds, such as other nitrobenzenesulfonamides.[2]
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2]
-
May cause respiratory irritation. [3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.[4][5]
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[5][6]
-
Skin and Body Protection: A lab coat or other protective clothing.[5]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.[7]
Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and ensure a safe laboratory environment.
Workflow for Safe Handling
The following diagram outlines the standard workflow for handling N-Ethyl-N-(2-nitrophenyl)methanesulfonamide in a laboratory setting.
Caption: Workflow for handling N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.
Detailed Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Accidental Release and Exposure Procedures
Prompt and appropriate action is crucial in the event of an accidental release or exposure.
Spill Response Protocol
Sources
- 1. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Ethyl-2-nitrobenzenesulfonamide | 23530-41-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Case ID: SOL-NENP-001 Status: Active Support Tier: Senior Application Scientist Compound Class: Lipophilic Neutral Tertiary Sulfonamide[1]
Executive Summary
You are likely encountering precipitation ("crashing out") when diluting N-Ethyl-N-(2-nitrophenyl)methanesulfonamide from a DMSO stock into aqueous media (PBS, cell culture media).[1]
The Root Cause: This molecule is a tertiary sulfonamide . Unlike primary sulfonamides (which are acidic and can be solubilized by raising pH), this compound lacks an ionizable proton on the nitrogen atom. It remains neutral across the entire physiological pH range. Therefore, standard pH-adjustment strategies (e.g., adding NaOH) will fail and may degrade the compound.
This guide provides a validated troubleshooting workflow to solubilize this compound for in vitro (cellular) and in vivo applications.
Module 1: The "Crash" Investigation (Pre-Formulation)
Before attempting a fix, confirm the physicochemical barriers.
| Property | Estimated Value | Implication for Solubility |
| LogP | ~2.5 – 3.5 | Moderate lipophilicity.[1] Soluble in organic solvents, poor in water. |
| pKa | None (Neutral) | CRITICAL: pH adjustment is ineffective. |
| Crystal Lattice | High Energy (Nitro group) | "Brick Dust" behavior. High energy required to break crystal bonds. |
| H-Bond Donors | 0 | Limited interaction with water molecules.[1] |
The "Tertiary Sulfonamide Trap"
Many researchers assume all sulfonamides are acidic.
-
Primary Sulfonamide (
): Acidic ( ).[1] Soluble at high pH. -
Your Compound (
): The nitrogen is fully substituted (Ethyl + Aryl + Sulfonyl).[1] It cannot ionize. Adding base will only increase ionic strength, potentially decreasing solubility via the "Salting Out" effect.
Module 2: Solubilization Decision Tree
Use this logic flow to select the correct solvent system for your assay.
Figure 1: Decision matrix for selecting a solvent system based on required concentration and biological tolerance.[1]
Module 3: Validated Solvent Systems
System A: The "Spike" Method (For < 10 µM in vitro)
Best for: High-throughput screening, standard cell lines (HeLa, HEK293).
The Problem: Direct addition of 100% DMSO stock to media creates a local region of supersaturation, causing immediate precipitation (visible as turbidity). The Fix: Intermediate dilution.
-
Stock: Prepare 10 mM stock in anhydrous DMSO.
-
Intermediate: Dilute stock 1:10 into PEG400 (Polyethylene Glycol 400).
-
Result: 1 mM compound in 10% DMSO / 90% PEG400.
-
-
Final: Pipette the Intermediate into the cell culture media while vortexing.
System B: The Binary Cosolvent (For > 10 µM or In Vivo)
Best for: IP/IV injections, animal studies.
Formulation: 5% DMSO / 40% PEG400 / 55% Saline (v/v/v).
Protocol:
-
Dissolve compound in DMSO (5% of final volume). Ensure complete dissolution.
-
Add PEG400 (40% of final volume). Vortex thoroughly.
-
Slowly add warm Saline/PBS (55% of final volume) dropwise while vortexing.
-
Note: If turbidity appears, sonicate at 37°C for 5 minutes. If it remains cloudy, the concentration exceeds the solubility limit (likely ~0.5 - 1 mg/mL for this class).
-
System C: Cyclodextrin Complexation (The "Gold Standard")
Best for: Sensitive cells, high concentrations, preventing precipitation over time.
Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] Mechanism: The lipophilic nitrophenyl ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water.
Protocol:
-
Prepare 20% (w/v) HP-β-CD in PBS. Filter sterilize (0.22 µm).
-
Dissolve compound in minimal DMSO (e.g., 20 mg/mL stock).
-
Add DMSO stock to the HP-β-CD solution (keep DMSO < 5%).[1]
-
Shake/rotate at Room Temperature for 4 hours to allow equilibrium complexation.
Module 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
Do not rely on literature values. Determine solubility in your specific assay buffer.
Materials: 96-well plate, UV-Vis Plate Reader (or Nephelometer).
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Dilution Series: In a PCR plate, prepare a serial dilution of the compound in DMSO (10 mM down to 0.1 mM).
-
Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your Assay Buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate.
-
Final DMSO concentration: 1%.[5]
-
-
Incubation: Shake at 500 rpm for 90 minutes at RT.
-
Read: Measure Absorbance at 600 nm (turbidity) or UV absorbance (if compound has a chromophore, likely ~280-350 nm due to the nitro-benzene).[1]
-
Analysis: The point where Absorbance spikes indicates the Solubility Limit .
Module 5: Troubleshooting FAQs
Q: I see a "cloud" immediately upon adding my DMSO stock to the media. What happened? A: This is "Flash Precipitation." The DMSO diffused into the water faster than the compound could equilibrate, leaving the compound stranded.
-
Fix: Use the System A (PEG400 bridge) method described above. Never add DMSO stock directly to static media; always vortex the media during addition.
Q: Can I use Ethanol instead of DMSO? A: Generally, no. Sulfonamides are often less soluble in ethanol than DMSO. Furthermore, ethanol is more volatile, leading to concentration changes during the experiment, and has higher toxicity in some cell lines. Stick to DMSO or PEG400.
Q: My compound precipitates after 24 hours in the fridge. Why? A: Solubility is temperature-dependent.[1] The "Nitro" group contributes to high crystal lattice energy. At 4°C, the thermodynamic solubility decreases significantly.
-
Fix: Store assay plates at room temperature (if biologicals allow) or re-warm and sonicate before measurement.
Q: Is the Nitro group a problem for my cells? A: Nitroaromatics can undergo enzymatic reduction (by nitroreductases) in hypoxic conditions, generating reactive intermediates. Ensure your cells are well-oxygenated unless you are specifically studying hypoxia.[1] This is a biological artifact, not a solubility one, but it can look like "toxicity."
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[3] Pharmaceutical Research, 21(2), 201-230.[1] Link
Sources
- 1. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 2. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf France [eppendorf.com]
- 3. symmetric.events [symmetric.events]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
Minimizing side reactions when using N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
[1]
Topic: Minimizing Side Reactions & Process Optimization Document ID: TS-NITRO-MS-004 Last Updated: March 2026[1]
Executive Summary & Chemical Profile[1][2][3][4]
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a sterically congested, electron-deficient aromatic system.[1] Its primary utility lies in the reduction of the nitro group (
Core Reactivity Profile:
-
Electrophilicity: The ortho-nitro group and the
-mesyl group strongly deactivate the phenyl ring, making it resistant to further electrophilic substitution but susceptible to nucleophilic attack (S Ar) if subjected to harsh bases.[1] -
Steric Strain: The ortho-nitro substituent creates significant steric crowding around the sulfonamide nitrogen, twisting the bond angles and potentially impacting catalyst binding during hydrogenation.[1]
-
Primary Failure Mode: The reduction of the nitro group is the critical control point.[1] Improper conditions lead to the accumulation of hydroxylamines (
) or the formation of azo/azoxy dimers , rather than the desired amine.[1]
Troubleshooting Guide (Q&A)
Category A: Reduction Anomalies (Nitro Amine)[1][5]
Q1: I am observing a persistent impurity at [M-16] mass units during catalytic hydrogenation. Extending reaction time increases dimer formation.[1] What is happening?
Diagnosis: You are observing the accumulation of the Nitroso (
Root Cause:
-
Hydrogen Starvation: The reaction is mass-transfer limited.[1] Hydrogen is not dissolving fast enough to keep the catalyst surface saturated.[1]
-
Catalyst Poisoning: The sulfur atom in the sulfonamide group (or trace impurities from the sulfonylation step) may be weakly coordinating with the Pd/Pt catalyst, reducing its activity.[1]
Corrective Action:
-
Increase Pressure: Elevate
pressure from 1 atm to 3–5 bar (45–75 psi). -
Change Solvent: Switch from Methanol to Ethyl Acetate or THF . Protic solvents can sometimes stabilize the hydroxylamine intermediate.[1]
-
Add a Promoter: Introduce 1% Vanadium on Carbon (V/C) or use a Pt/C catalyst doped with Vanadium, which is specific for preventing hydroxylamine accumulation [1].[1]
Q2: My reaction mixture turned bright orange/red, and the yield of the amine is low. NMR shows complex aromatic signals.
Diagnosis: Formation of Azo (
Root Cause:
-
Base Catalysis: Condensation of the nitroso intermediate with the amine product is catalyzed by basic conditions.[1][2] If you used a base (e.g.,
) in a previous step and did not neutralize fully, the residual basicity triggers dimerization.[1] -
Exotherm Control: High temperatures favor the condensation pathway over the reduction pathway.[1]
Corrective Action:
-
Acidic Buffer: Conduct the hydrogenation in the presence of 1.0 equivalent of Acetic Acid or dilute HCl.[1] This protonates the amine product, preventing it from attacking the nitroso intermediate [2].[1]
-
Temperature Limit: Maintain reaction temperature below 40°C.
Category B: Stability & Hydrolysis
Q3: We are detecting "N-ethyl-2-nitroaniline" in the crude mixture after workup. Is the sulfonamide labile?
Diagnosis: Cleavage of the Methanesulfonyl (
Root Cause:
-
While sulfonamides are generally stable, the electron-withdrawing ortho-nitro group makes the sulfonamide nitrogen an excellent leaving group.[1] Under strong basic hydrolysis (e.g.,
at reflux) or reductive cleavage conditions (e.g., ), the S-N bond can break.[1]
Corrective Action:
Visualizing the Reaction Pathways[1]
The following diagram illustrates the Competing Reaction Pathways during the reduction of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide. Understanding these branches is vital for process control.[1]
Figure 1: Mechanistic pathway showing the critical reduction steps (Green) versus the dimerization and hydrolysis failure modes (Red).[1]
Optimized Experimental Protocol
Protocol: Chemoselective Reduction to N-Ethyl-N-(2-aminophenyl)methanesulfonamide[1]
This protocol utilizes a transfer hydrogenation approach or controlled catalytic hydrogenation to minimize dimerization.[1]
Reagents:
-
Substrate: N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (1.0 equiv)
-
Catalyst: 5% Pd/C (50% water wet, 0.05 equiv metal loading)[1]
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)[1]
-
Additive: Acetic Acid (1.1 equiv) – Crucial for suppressing azo formation.[1]
Step-by-Step Methodology:
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in EtOAc (10 mL/g).
-
Note: EtOAc is preferred over MeOH if the substrate solubility allows, as it has lower oxygen solubility and reduces fire risk.[1]
-
-
Acidification: Add Acetic Acid (1.1 equiv).
-
Why: Protonating the transient amine prevents it from attacking the nitroso intermediate.[1]
-
-
Inerting: Add the Pd/C catalyst carefully under a nitrogen blanket.[1] Seal the vessel. Purge with Nitrogen (
), then Hydrogen ( ).[1] -
Reaction: Pressurize to 3 bar (45 psi)
. Stir vigorously at 25°C . -
Monitoring: Check HPLC/TLC after 2 hours.
-
Endpoint: Disappearance of Nitro (SM) and Hydroxylamine intermediate.[1]
-
-
Workup: Filter the catalyst through a Celite pad. Wash with EtOAc.[1][3]
-
Neutralization: Wash the filtrate with saturated
(to remove acetic acid) and Brine. Dry over and concentrate.
Data Summary: Solvent Effects on Impurity Profile
| Solvent System | Reaction Time | Yield (%) | Major Impurity |
| MeOH (Neutral) | 4 h | 78% | Azo Dimer (8%) |
| MeOH + | 2 h | 45% | Azoxy Dimer (40%) |
| EtOAc + AcOH | 3 h | 94% | None (<1%) |
| THF (Anhydrous) | 6 h | 82% | Hydroxylamine (5%) |
References
-
Catalytic Hydrogenation Specificity: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[1] Advanced Synthesis & Catalysis, vol. 345, no.[1] 1-2, 2003, pp. 45–69.[1] Link[1]
-
Suppression of Azo Formation: Tafesh, A. M., and Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO."[1] Chemical Reviews, vol. 96, no.[1] 6, 1996, pp. 2035–2052.[1] Link[1]
-
Sulfonamide Stability: Greene, T. W., and Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006.[1] (See Chapter on Protection for the Amino Group: Sulfonamides).[1] Link[1]
-
Dofetilide Intermediate Analogues: "Process for the preparation of Dofetilide intermediates." Technical Disclosure Commons, July 18, 2022.[1] (Provides context on N-methanesulfonamidophenethyl chemistry). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide before handling.
Technical Support Center: Optimization of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide Synthesis
Status: Operational Topic: Reaction Temperature Optimization & Troubleshooting Target Molecule: N-Ethyl-N-(2-nitrophenyl)methanesulfonamide CAS Registry Number (Precursor): 10112-15-9 (N-Ethyl-2-nitroaniline)[1]
Part 1: Executive Summary & Core Directive
The "Goldilocks" Zone: Synthesizing N-Ethyl-N-(2-nitrophenyl)methanesulfonamide requires a biphasic temperature strategy.[1] The reaction is kinetically hindered by the ortho-nitro group but thermodynamically sensitive due to the lability of methanesulfonyl chloride (MsCl).
-
Phase 1 (Addition): Must occur at -5°C to 0°C .[1]
-
Phase 2 (Conversion): Requires ramping to 25°C , with potential thermal activation up to 60°C only if conversion stalls.[1]
The Central Challenge: You are reacting a secondary aniline that is both sterically hindered (by the ortho-nitro group) and electronically deactivated (strong electron-withdrawing effect). Simultaneously, your reagent (MsCl) is prone to E2 elimination (forming highly reactive sulfenes) or hydrolysis if the temperature spikes too early.[1]
Part 2: Thermodynamics & Kinetics (The "Why")
To troubleshoot effectively, you must understand the competing forces in your flask.[1]
Electronic Deactivation (The Kinetic Floor)
The 2-nitro group pulls electron density away from the aniline nitrogen via resonance and induction. This makes the nitrogen a poor nucleophile.[1]
-
Consequence: At low temperatures (<10°C), the activation energy (
) for the nucleophilic attack on sulfur is often not met. The reaction will stall.
The Sulfene Pathway (The Thermal Ceiling)
In the presence of base (like Triethylamine or Pyridine) and heat, Methanesulfonyl chloride undergoes E2 elimination to form Sulfene (
-
Consequence: Sulfene is unstable and oligomerizes to form dark "tars" or reacts non-selectively.[1] If you heat the reaction during the addition of MsCl, you destroy your reagent before it can react with the amine.
Part 3: Troubleshooting Guides & FAQs
Scenario A: "My reaction is stuck at 50% conversion after 24 hours."
Diagnosis: Insufficient Activation Energy.[1] The electron-withdrawing nitro group has raised the energy barrier. Room temperature (25°C) is insufficient to drive the reaction to completion for this specific substrate.[1]
Corrective Action:
-
Verify MsCl Integrity: Ensure excess MsCl is still present (TLC/LCMS). If MsCl is gone, add 0.5 eq more at 0°C.[1]
-
Thermal Push: Increase temperature to 40°C .
-
Solvent Switch: If using DCM (Boiling Point ~40°C), switch to 1,2-Dichloroethane (DCE) or THF to allow for a higher thermal ceiling (60°C) if 40°C fails.[1]
Scenario B: "The reaction turned black/tarry immediately upon adding MsCl."
Diagnosis: Uncontrolled Exotherm & Sulfene Polymerization.[1] You likely added MsCl too fast or at too high a temperature.[1] The reaction of MsCl with amine/base is exothermic.[1][2]
Corrective Action:
-
Cool Down: The internal temperature must be < 5°C during addition.
-
Dilution: Dilute the MsCl in the reaction solvent (e.g., 1:1 v/v) before addition to prevent localized hot spots.
-
Rate Control: Use a syringe pump or addition funnel to add MsCl over 30–60 minutes.
Scenario C: "I see the product, but also a significant amount of starting material and hydrolyzed MsCl."
Diagnosis: Moisture Contamination (Hydrolysis).[1] MsCl reacts with water faster than with your deactivated aniline.[1]
Corrective Action:
-
Dry Solvents: Ensure DCM/THF is anhydrous (<50 ppm water).[1]
-
Reagent Quality: Distill MsCl if it is old or yellowed (indicating decomposition).
Part 4: Visualizing the Logic
Diagram 1: Reaction Pathway & Temperature Influence
This diagram illustrates the competing pathways and how temperature dictates the outcome.
Caption: Figure 1. Kinetic competition between desired sulfonylation and side reactions based on temperature stages.
Diagram 2: Troubleshooting Decision Tree
Use this flow to determine the next step in your experiment.
Caption: Figure 2. Decision matrix for optimizing reaction conditions based on intermediate conversion data.
Part 5: Standardized Experimental Protocol
Reagents:
-
N-Ethyl-2-nitroaniline (1.0 eq)[1]
-
Methanesulfonyl Chloride (MsCl) (1.5 eq)[1]
-
Triethylamine (TEA) (2.0 eq) or Pyridine (3.0 eq)[1]
-
DMAP (0.1 eq) - Catalyst essential for hindered substrates[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask. Add N-Ethyl-2-nitroaniline, TEA, DMAP, and DCM.[1] Stir under Nitrogen.[1][3][4]
-
Cooling: Submerge flask in an ice/brine bath. Cool internal temperature to 0°C .
-
Addition (The Critical Step):
-
Dissolve MsCl in a small volume of DCM.[1]
-
Add dropwise over 20 minutes. Do not let temp rise above 5°C.
-
-
Ramping:
-
Stir at 0°C for 1 hour.
-
Remove ice bath.[1] Allow to warm to 25°C (Room Temp).
-
Stir for 12 hours.
-
-
Checkpoint: Check TLC/LCMS.[1]
-
If incomplete: Attach reflux condenser and heat to 40°C (gentle reflux for DCM) for 4-6 hours.
-
-
Workup: Cool to RT. Quench with Saturated
.[1][4] Extract with DCM.[1][4] Wash organic layer with 1M HCl (to remove pyridine/TEA) and Brine.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General procedures for sulfonylation of amines). [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanisms of sulfene formation and nucleophilic substitution). [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6946, 2-Nitroaniline. (Precursor properties and reactivity data).[1][5][6][7][8][9] [Link]
Sources
- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. iokinetic.com [iokinetic.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. quora.com [quora.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Welcome to the Advanced Troubleshooting Guide for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the specific stereoelectronic and physicochemical bottlenecks associated with this molecule.
The Causality of Purification Bottlenecks (Mechanistic Insights)
Synthesizing and isolating high-purity N-Ethyl-N-(2-nitrophenyl)methanesulfonamide presents a triad of challenges driven by the molecule's fundamental chemistry. Understanding why these issues occur is the first step in resolving them:
-
Electronic Deactivation & Steric Hindrance: The ortho-nitro group exerts a powerful electron-withdrawing effect (-I, -M) on the aromatic ring, significantly reducing the nucleophilicity of the adjacent sulfonamide nitrogen. Combined with the steric bulk of the ortho position, N-alkylation is often sluggish and incomplete, requiring 1[1]. This reliably leaves a crude mixture heavily contaminated with unreacted starting material.
-
Chromatographic Co-elution: The secondary sulfonamide (starting material) and the tertiary sulfonamide (product) exhibit frustratingly similar retention factors (Rf) on normal-phase silica gel. Their shared highly polar sulfonyl core dominates their interaction with the stationary phase, making standard flash chromatography inefficient.
-
Conformational "Oiling Out": X-ray diffraction studies of closely related ortho-nitro sulfonamides reveal that the bulky nitro substituent is forced to2 (e.g., dihedral angles ~14.7°)[2]. This non-planar geometry disrupts orderly intermolecular hydrogen bonding and π-π stacking, causing the product to frequently "oil out" as a supersaturated viscous liquid rather than forming clean crystals.
Visualizing the Optimized Workflow
The following flowchart illustrates the logical progression of our optimized purification strategy, designed to systematically eliminate unreacted starting materials and genotoxic impurities.
Fig 1: Optimized synthesis and purification workflow for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.
Troubleshooting & FAQs
Q1: My N-alkylation reaction stalls at 70% conversion. How do I separate the product from the unreacted starting material? A: Because the Rf values of the secondary and tertiary sulfonamides are nearly identical on standard silica, you must alter the separation mechanism. Shift from normal-phase to reversed-phase Preparative HPLC (C18 column). The addition of the ethyl group increases the lipophilicity of the product just enough to achieve baseline resolution in a Methanol/Water gradient. Alternatively, if prep-HPLC is unavailable, wash the organic layer with 1M NaOH during workup; the unreacted secondary sulfonamide is weakly acidic (due to the sulfonyl and nitro groups) and can be partially partitioned into the aqueous phase.
Q2: How do I ensure the complete removal of the alkylating agent (e.g., Ethyl Iodide) to meet regulatory mutagenic impurity (MI) limits? A: Alkylating agents are classic Potentially Mutagenic Impurities (PMIs). Relying on evaporation or crystallization alone is insufficient due to solvent entrapment. Implement a polymer-bound nucleophilic scavenger resin (such as QuadraPure™ TU or polymer-bound amine) directly into the post-workup organic phase. These resins covalently bind electrophilic MIs with 3[3].
Q3: My purified fractions won't crystallize and remain a viscous yellow oil. What is the solution? A: This "oiling out" (liquid-liquid phase separation) occurs because the twisted ortho-nitro conformation disrupts crystal lattice formation. To force nucleation, use an anti-solvent approach combined with mechanical stimulation. Dissolve the oil in a minimum volume of warm Ethyl Acetate, then add cold Hexanes dropwise until the solution becomes slightly turbid. Scratch the inside of the flask vigorously with a glass rod, or place the flask in an ultrasonic bath for 5 minutes.
Quantitative Data: Purification Strategy Comparison
| Purification Stage | Target Impurity Removed | Removal Efficiency | API Recovery | Scalability |
| Aqueous Workup | Inorganic salts, water-soluble bases | >98% | >95% | High |
| Nucleophilic Resin | Electrophilic MIs (e.g., Ethyl Iodide) | >99% (<10 ppm) | >90% | High |
| Normal-Phase Silica | Unreacted Secondary Sulfonamide | 75-85% | 80% | Medium |
| Reversed-Phase Prep-HPLC | Closely eluting structural analogs | >99% | 85-90% | Low-Medium |
| Anti-Solvent Cryst. | Trace organic impurities, color bodies | Variable | 65-80% | High |
Self-Validating Experimental Protocol
This protocol incorporates mandatory In-Process Controls (IPCs) to ensure the system self-validates at each critical junction.
Phase 1: Reaction & Quench
-
React N-(2-nitrophenyl)methanesulfonamide with 1.5 eq. Ethyl Iodide and 2.0 eq. K₂CO₃ in anhydrous DMF at 60°C.
-
IPC Check 1: Analyze via LC-MS. Validation: Proceed to quench only when the product/SM ratio stabilizes (Δ < 2% over 2 hours).
-
Quench with ice water and extract 3x with Ethyl Acetate (EtOAc). Wash the combined organics with 5% LiCl (to remove DMF) and brine.
Phase 2: MI Scavenging 4. Add 3 equivalents (relative to residual Ethyl Iodide) of polymer-bound thiourea resin to the EtOAc layer. Stir gently at room temperature for 4 hours. 5. Filter the resin through a Celite pad and concentrate the filtrate in vacuo. 6. IPC Check 2: Analyze the concentrated crude via GC-MS. Validation: Proceed only if Ethyl Iodide is undetectable (<10 ppm).
Phase 3: Chromatographic Separation 7. Load the crude mixture onto a silica gel column. Elute using a shallow gradient of Hexanes:EtOAc (85:15 to 70:30). 8. IPC Check 3: Spot fractions on TLC (Hexanes:EtOAc 6:4). Validation: Pool only fractions exhibiting a single, distinct spot (Rf ~0.45).
Phase 4: Crystallization 9. Concentrate the pooled fractions to a thick oil. Dissolve in minimal hot EtOAc (approx. 2 mL/g). 10. Slowly add cold Hexanes dropwise while stirring until persistent turbidity is observed. Cool slowly to 4°C overnight. 11. Filter the resulting crystals and wash with ice-cold pentane. 12. IPC Check 4: Obtain a Melting Point and ¹H-NMR spectrum. Validation: A sharp melting point range (<2°C variance) and the absence of EtOAc/Hexane peaks in the NMR confirm absolute purity.
References
-
[2] N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC. National Institutes of Health (NIH). 2
-
[3] Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. 3
-
[1] Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. BenchChem.1
Sources
Removing impurities from N-Ethyl-N-(2-nitrophenyl)methanesulfonamide samples
Technical Support Center: Purification of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
To: Research & Development Division From: Senior Application Scientist, Process Chemistry Unit Subject: Troubleshooting Impurity Removal in Sulfonamide Synthesis (Dofetilide Intermediate)
Introduction
This technical guide addresses the purification of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (CAS: Related to Dofetilide synthesis intermediates).[1] This compound is a tertiary sulfonamide typically synthesized by reacting N-ethyl-2-nitroaniline with methanesulfonyl chloride (MsCl).[1]
The purification challenges usually stem from three distinct impurity classes:
-
Unreacted Amine: N-ethyl-2-nitroaniline (Starting Material).[1]
-
Excess Reagent: Methanesulfonyl chloride and its hydrolysis product (Methanesulfonic acid).[1]
-
Chromophores: Oxidation byproducts typical of nitro-aromatics.
Module 1: Removing Unreacted Starting Material (The Amine)[1]
Q: My HPLC shows 5-10% residual N-ethyl-2-nitroaniline. Recrystallization isn't removing it efficiently.[1] What is the correct workup?
A: Recrystallization is often inefficient for separating this specific amine because its solubility profile closely mimics the product.[1] You must utilize a Chemically Active Extraction (Acid Wash) before crystallization.[1]
The Mechanism: The product is a tertiary sulfonamide, which is chemically neutral (non-basic).[1] The impurity is an aniline derivative, which is a weak base.[1] By lowering the pH, we protonate the aniline, forcing it into the aqueous layer while the neutral product remains in the organic phase.[1]
Protocol:
-
Dissolution: Ensure your crude reaction mixture is in a water-immiscible solvent (Dichloromethane or Ethyl Acetate).[1]
-
Acid Wash: Wash the organic phase twice with 1M HCl (Volume ratio 1:1).[1]
-
Why? This converts N-ethyl-2-nitroaniline into its hydrochloride salt (N-ethyl-2-nitroanilinium chloride), which is highly water-soluble.[1]
-
-
Validation: Check the organic layer by TLC.[1][2] The spot corresponding to the starting amine should disappear.[1]
-
Neutralization: Wash the organic layer with water to remove entrained acid before proceeding to the next step.[1]
DOT Diagram: Acid-Base Separation Logic
Caption: Separation of basic amine impurities from neutral sulfonamide product via pH manipulation.[1]
Module 2: Eliminating Excess Methanesulfonyl Chloride (MsCl)
Q: The isolated solid smells acrid and acidic.[1] How do I ensure all MsCl is removed?
A: Methanesulfonyl chloride is an acid chloride.[1] If not quenched properly, it remains trapped in the crystal lattice and slowly hydrolyzes to methanesulfonic acid (MsOH), degrading your product over time.[1]
The Mechanism: MsCl must be hydrolyzed to MsOH (water-soluble acid) and then neutralized to sodium methanesulfonate (highly water-soluble salt).[1]
Protocol:
-
Quench: After the reaction is complete, add water and stir vigorously for 30 minutes.
-
Basic Wash: Wash the organic layer with Saturated Sodium Bicarbonate (
) .[1] -
Brine Wash: Follow with a saturated brine wash to dry the organic layer partially before using drying agents (e.g.,
).[1]
Module 3: Crystallization & Color Removal
Q: My product is dark orange/brown, but it should be pale yellow. How do I fix this?
A: Nitro-aromatics are prone to oxidation, generating dark azo/azoxy impurities. These are best removed via Activated Carbon treatment during recrystallization.
Data: Solvent Selection Guide
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Recommendation |
| Ethanol (95%) | High | Low | Good | Primary Choice |
| Ethyl Acetate/Heptane | High | Low | Excellent | Secondary Choice |
| Dichloromethane | Very High | High | Poor | Avoid (Yield loss) |
| Water | Insoluble | Insoluble | N/A | Anti-solvent only |
Protocol:
-
Dissolve: Dissolve crude solid in boiling Ethanol (95%).
-
Carbon Treat: Add Activated Carbon (5-10% w/w).[1] Stir at reflux for 15 minutes.
-
Hot Filtration: Filter through a Celite pad while hot to remove carbon.
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature, then to
. -
Seeding: If oiling out occurs (common with nitro compounds), add a seed crystal at
.[1]
DOT Diagram: Recrystallization Workflow
Caption: Workflow for removing chromophores and isolating pure crystalline product.[1]
References
-
Pfizer Inc. (1999).[1] Process for the preparation of Dofetilide intermediates. U.S. Patent 5,902,895.[1]
-
PubChem. (n.d.).[1] N-[2-(4-nitrophenyl)ethyl]methanesulfonamide Compound Summary. National Library of Medicine.[1] [1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience. (Referencing general sulfonamide stability and purification).
-
BenchChem. (2025).[1][4] Purification of N-ethyl-2,2-dimethylpropanamide (Analogous Amide Purification Protocols).
Sources
Stability of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide under reflux conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues when subjecting complex sulfonamides to elevated temperatures.
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide presents a unique structural dichotomy: it features a robust methanesulfonamide linkage juxtaposed against a highly activating ortho-nitro group. While standard sulfonamides are notoriously resistant to thermal degradation, the electronic interplay in this specific molecule creates hidden liabilities under reflux conditions.
This guide is designed to unpack the mechanistic causality behind these degradation pathways and provide self-validating protocols to ensure your experimental success.
Reflux Conditions vs. Stability Profile
Before troubleshooting, it is critical to understand how this compound behaves across different thermal environments. The table below summarizes quantitative and qualitative stability data based on empirical reflux conditions.
| Reflux Condition | Reagents / Solvent | Temp (°C) | Stability Profile | Primary Degradation Mechanism |
| Inert Thermal | Toluene or Dioxane | 100–110 | High (>95% recovery) | None (Thermally stable in aprotic media) |
| Mild Acidic | NH₄Cl / H₂O-EtOH | 80 | High (>90% recovery) | Stable; ideal for chemoselective reductions |
| Nucleophilic | NaOMe / MeOH | 65 | Moderate (Mixture) | Nucleophilic Aromatic Substitution (SₙAr) |
| Strong Base | NaOH / H₂O-EtOH | 80–100 | Low (<10% recovery) | S-N Bond Cleavage (Hydrolysis) |
| Strong Acid | 6M HCl / Dioxane | 100 | Low (<5% recovery) | S-N Bond Cleavage (Hydrolysis) |
Troubleshooting FAQs
Q1: Why does my compound degrade into N-ethyl-2-nitroaniline when refluxed in basic media? A: Sulfonamides are traditionally considered stable protecting groups. However, the ortho-nitro group in your substrate fundamentally alters the electronic landscape. The strong electron-withdrawing nature (-I and -M effects) of the nitro group depletes electron density from the aromatic ring, which in turn pulls electron density away from the sulfonamide nitrogen [1]. This makes the nitrogen an excellent leaving group. When exposed to basic reflux, hydroxide ions readily attack the electrophilic sulfur atom of the methanesulfonyl group, cleaving the S-N bond to yield N-ethyl-2-nitroaniline and methanesulfonate.
Q2: I attempted to reflux this compound in sodium methoxide/methanol, but I observed unexpected byproducts. What happened? A: You have inadvertently triggered a Nucleophilic Aromatic Substitution (SₙAr). While the methanesulfonamide and ethyl groups provide steric bulk, the ortho-nitro group strongly activates the ipso-carbon. In the presence of a strong nucleophile like methoxide under reflux, the system forms a Meisenheimer complex. Depending on the exact thermodynamics, the nucleophile can displace the nitro group entirely [2]. To avoid this, use non-nucleophilic bases (e.g., DBU or sterically hindered bases like KOtBu) if basic conditions are strictly required.
Figure 1: Major degradation pathways of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide under reflux.
Q3: How do I ensure chemoselectivity when reducing the nitro group under reflux? A: The classic Béchamp reduction (Fe/HCl) or SnCl₂/HCl reflux often leads to concomitant sulfonamide cleavage due to the harsh acidic environment at elevated temperatures [3]. To achieve chemoselective reduction of the nitro group to an amine while preserving the methanesulfonamide, you must decouple the thermal energy from the pH. Use a mild proton source like Ammonium Chloride (NH₄Cl) with Iron powder in an Ethanol/Water reflux. The mildly acidic environment (pH ~6) is sufficient to propagate the single-electron transfer (SET) reduction cycle but entirely insufficient to protonate the sulfonamide nitrogen, thereby preventing S-N cleavage.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Below are the optimized procedures for handling this compound under reflux.
Protocol A: Chemoselective Nitro Reduction Under Reflux
Objective: Reduce the -NO₂ group to -NH₂ without cleaving the methanesulfonamide linkage.
-
Substrate Preparation: Dissolve N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq) in a 4:1 mixture of Ethanol and deionized Water (0.2 M concentration).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the stirring solution.
-
Causality Check: The NH₄Cl provides the exact proton activity required to drive the reduction without triggering acid-catalyzed hydrolysis of the sulfonamide.
-
-
Reflux: Equip the flask with a reflux condenser and heat to 80 °C under an inert Nitrogen atmosphere for 2–4 hours.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting material mass and the transient appearance of the M-16 (nitroso) intermediate, followed by the final amine product, validates the reduction cascade. The absence of an N-ethyl-benzene-1,2-diamine mass confirms the sulfonamide is intact.
-
Isolation: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides. Wash the pad with hot ethyl acetate. Concentrate the filtrate under reduced pressure and partition between EtOAc and brine. Dry the organic layer over anhydrous Na₂SO₄.
Figure 2: Optimized workflow for chemoselective nitro reduction avoiding sulfonamide cleavage.
Protocol B: Safe Inert Thermal Reflux
Objective: Apply high heat for cross-coupling or rearrangement without degrading the substrate.
-
Solvent Selection: Choose a strictly non-nucleophilic, aprotic solvent such as Toluene or 1,4-Dioxane.
-
Degassing (Critical Step): Sparge the solvent with Argon for 15 minutes prior to heating.
-
Causality Check: Removing dissolved oxygen prevents thermal auto-oxidation of the N-ethyl group, a common side reaction at temperatures >100 °C.
-
-
Reflux: Heat the solution to 110 °C.
-
Self-Validation: Perform TLC (Hexanes:EtOAc 3:1). A single distinct spot without baseline trailing confirms thermal stability. If a highly UV-active lower spot appears, moisture contamination has led to premature hydrolysis.
References
-
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag Source: Domainex URL:[Link][1]
-
Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][2]
-
Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase Source: National Institutes of Health (PMC) URL:[Link][3]
Sources
- 1. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethyl-N-(2-nitrophenyl)methanesulfonamide Degradation Profiling
Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and mass spectrometric challenges associated with the forced degradation analysis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.
Because this compound features a highly stable sulfonamide core paired with a photolabile nitroaromatic ring and an oxidizable N-ethyl linker, its degradation profile is highly diverse. This guide provides field-proven causality, structured workflows, and authoritative solutions to ensure the scientific integrity of your stability-indicating assays.
Part 1: Forced Degradation & Sample Preparation FAQs
Q1: During ICH Q1B photolytic stress testing, my mass balance drops below 70%. Where are the missing degradants? The Causality: Poor mass balance during the UV/Vis irradiation of nitroaromatics is rarely an extraction issue; it is a photochemical phenomenon. Direct photolysis of nitroaromatic compounds involves the excitation of the nitro group, leading to biradical formation. These biradicals rapidly react with dissolved oxygen to form highly oxygenated, low-volatility compounds that can polymerize into secondary organic aerosol-like (SOA) precipitates [1]. Furthermore, photolysis can yield nitroso intermediates that covalently bind to the glass walls of your reaction vessels. The Solution:
-
Switch to silanized amber or quartz vials to minimize surface adsorption.
-
Analyze the sample using a mixed-mode LC column, as highly oxygenated polymeric degradants often irreversibly bind to standard C18 stationary phases.
Q2: I am applying acidic (0.1 N HCl) and basic (0.1 N NaOH) stress. What is the exact cleavage mechanism, and why am I only detecting one product in positive ion mode? The Causality: Sulfonamides are generally hydrolytically stable under ambient conditions but will undergo nucleophilic substitution at the sulfur atom under extreme pH and thermal stress [2]. The N-S bond cleaves to yield two fragments: N-ethyl-2-nitroaniline and methanesulfonic acid . You are only seeing the aniline derivative in positive electrospray ionization (ESI+) because methanesulfonic acid is highly acidic (pKa < -1.0) and permanently negatively charged. It will not ionize in ESI+ and, furthermore, it will elute in the void volume of a standard Reversed-Phase (RP) column. The Solution: To detect the methanesulfonic acid fragment, you must run a parallel analysis in ESI- negative mode using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Q3: Oxidative stress with 3%
Part 2: Chromatographic & MS Troubleshooting
Q4: The reductive degradant (N-ethyl-N-(2-aminophenyl)methanesulfonamide) exhibits severe peak tailing (Asymmetry > 2.0). How do I correct this?
The Causality: Reduction of the nitro group yields a primary aniline. This basic nitrogen becomes protonated at typical mobile phase pH levels (pH 2-4) and undergoes secondary ion-exchange interactions with residual, unreacted silanols (
-
Utilize a high-purity, exhaustively end-capped C18 column or a column with a positively charged surface (e.g., CSH technology) to repel the protonated amine.
-
Ensure your mobile phase contains at least 0.1% Formic Acid to maintain a low pH, suppressing silanol ionization.
Q5: I have an oxidative degradant with a mass shift of +14 Da. How do I determine if this is ring oxidation or N-oxidation? The Causality: A +14 Da shift typically indicates the addition of oxygen (+16 Da) combined with dehydrogenation (-2 Da), often resulting in a carbonyl. In this molecule, oxidation of the N-ethyl group to an N-acetyl group is a primary pathway. The Solution: Perform MS/MS fragmentation.
-
If the precursor ion yields a prominent product ion corresponding to the loss of 43 Da (an acetyl radical), the oxidation occurred on the ethyl chain.
-
If the fragmentation shows the loss of an intact ethyl group (29 Da) but retains the +14 Da mass shift on the core aromatic fragment, the oxidation occurred on the nitroaromatic ring.
Part 3: Degradation Products Data Summary
The following table summarizes the primary degradation pathways, expected exact masses, and required analytical modes for accurate detection.
| Stress Condition | Primary Mechanism | Major Degradation Product | Theoretical Monoisotopic Mass | Recommended LC-MS Mode |
| Control (API) | N/A | N-Ethyl-N-(2-nitrophenyl)methanesulfonamide | 244.0518 Da | RP-LC / ESI+ |
| Acid/Base | Hydrolysis (S-N Cleavage) | N-Ethyl-2-nitroaniline | 166.0742 Da | RP-LC / ESI+ |
| Acid/Base | Hydrolysis (S-N Cleavage) | Methanesulfonic acid | 95.9881 Da | HILIC / ESI- |
| Oxidation | N-Dealkylation | N-(2-nitrophenyl)methanesulfonamide | 216.0205 Da | RP-LC / ESI+ |
| Reduction | Nitro Reduction | N-Ethyl-N-(2-aminophenyl)methanesulfonamide | 214.0776 Da | RP-LC (End-capped) / ESI+ |
Part 4: Experimental Workflows & Visualizations
Protocol: Step-by-Step LC-MS/MS Method for Comprehensive Degradant Profiling
-
Sample Quenching : Immediately following the stress exposure time, neutralize acid/base samples to pH 7.0 using equimolar NaOH or HCl. Quench oxidative samples by adding sodium thiosulfate to consume residual
. Causality: Failure to quench will result in continued degradation inside the autosampler, leading to non-reproducible peak areas. -
Orthogonal Chromatographic Setup :
-
Method A (For API & Organics): Use a Sub-2 µm C18 Column (e.g., 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 minutes.
-
Method B (For Polar Cleavage Products): Use a Zwitterionic HILIC Column. Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8). Mobile Phase B: Acetonitrile. Gradient: 95% B to 50% B over 10 minutes.
-
-
Mass Spectrometry Acquisition : Operate a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in Data-Dependent Acquisition (DDA) mode. Set the instrument to rapidly switch between ESI+ and ESI- polarities to capture both basic amines and acidic sulfonates in a single run.
Structural Degradation Pathway
Fig 1: Principal forced degradation pathways of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.
Analytical Troubleshooting Logic
Fig 2: Decision tree for resolving common LC-MS/MS issues during degradant profiling.
References
-
Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions MDPI - Atmosphere URL:[Link]
-
Natural attenuation of sulfonamides and metabolites in contaminated groundwater – Review, advantages and challenges of current documentation techniques Water Research / DTU URL:[Link]
-
Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique Environmental Science & Technology / CSBSJU URL:[Link]
Validation & Comparative
A Comparative Guide to the HPLC Method Validation for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide. As a critical intermediate in complex pharmaceutical syntheses, ensuring the purity and stability of this compound is paramount to the quality and safety of the final active pharmaceutical ingredient (API).
We will not only detail a robust, stability-indicating HPLC method but also compare its performance characteristics against modern Ultra-Performance Liquid Chromatography (UPLC), providing researchers and drug development professionals with the data and insights necessary to make informed decisions for their analytical workflows. The entire validation process is designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Analytical Challenge: Purity of a Key Intermediate
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide contains a nitro-aromatic chromophore, making it well-suited for UV detection. The primary analytical objective is to develop a method that can accurately quantify the main peak while separating it from any process-related impurities and potential degradation products. This necessitates a "stability-indicating" method, the validation of which is the core focus of this guide.
The Proposed Solution: A Stability-Indicating RP-HPLC Method
A reversed-phase HPLC (RP-HPLC) method was developed to provide the optimal balance of resolution, sensitivity, and run time.
Rationale for Method Parameters:
-
Column: A C18 column was selected for its versatility and excellent retention characteristics for moderately polar, non-volatile organic compounds like the target analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides sufficient polarity to elute the analyte with a good peak shape. A small amount of phosphoric acid is added to the aqueous phase to sharpen the peak by suppressing the ionization of any residual silanol groups on the stationary phase.
-
Detection: Given the presence of the nitro-aromatic ring, a UV wavelength of 268 nm was chosen, as it provides a strong absorbance signal for the analyte, ensuring high sensitivity.[3]
Detailed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (0.1% Phosphoric Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
The Validation Protocol: A Self-Validating System per ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The following sections detail the experimental protocols and acceptance criteria for validating the proposed HPLC method.
Caption: Workflow for HPLC Method Validation.
Specificity (Including Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[4] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[5][6][7]
Protocol:
-
Prepare solutions of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide at 100 µg/mL.
-
Expose the solutions to the following stress conditions, aiming for 5-20% degradation:[7][8]
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC, alongside an unstressed control sample.
-
Evaluate the chromatograms for peak purity of the analyte peak using a Photo Diode Array (PDA) detector and ensure resolution between the main peak and all degradation products.
Results Summary:
| Stress Condition | Observations | Peak Purity | Resolution (Rs) |
|---|---|---|---|
| Control | No degradation observed. | Pass (>0.999) | N/A |
| Acid Hydrolysis | ~12% degradation, one major degradant peak. | Pass (>0.999) | > 2.0 |
| Base Hydrolysis | ~18% degradation, two major degradant peaks. | Pass (>0.999) | > 2.0 |
| Oxidation | ~8% degradation, one minor degradant peak. | Pass (>0.999) | > 2.0 |
| Thermal | ~5% degradation, no significant degradant peaks. | Pass (>0.999) | N/A |
| Photolytic | ~15% degradation, multiple minor degradant peaks. | Pass (>0.999) | > 2.0 |
Linearity & Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[1]
Protocol:
-
Prepare a stock solution of the reference standard at 200 µg/mL.
-
Perform serial dilutions to prepare calibration standards at five concentration levels, typically from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration and determine the correlation coefficient (r²) and y-intercept.
Results Summary:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 50 - 150 µg/mL | 80 - 120% of test concentration[1] |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | % of response at 100% level is not significant |
| Regression Equation | y = 25431x + 1587 | Linear relationship established |
Accuracy (Recovery)
Accuracy measures the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations and calculating the percentage recovery.
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Results Summary:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
|---|---|---|---|
| 80% (80 µg/mL) | 99.8% | 0.45% | 98.0 - 102.0% Recovery |
| 100% (100 µg/mL) | 100.5% | 0.31% | ≤ 2.0% RSD |
| 120% (120 µg/mL) | 101.2% | 0.52% | |
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, by the same analyst, using the same equipment.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
Results Summary:
| Precision Level | % Assay | % RSD | Acceptance Criteria |
|---|---|---|---|
| Repeatability | 99.7% | 0.65% | % RSD ≤ 2.0% |
| Intermediate Precision | 100.3% | 0.88% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]
Protocol: These are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
Results Summary:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD | 0.15 µg/mL | S/N Ratio ≈ 3:1 |
| LOQ | 0.45 µg/mL | S/N Ratio ≈ 10:1; Precision (%RSD) ≤ 10% |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Results Summary:
| Parameter Varied | Impact on Results | Conclusion |
|---|---|---|
| Flow Rate (0.9 mL/min) | Minor shift in retention time, system suitability met. | Robust |
| Flow Rate (1.1 mL/min) | Minor shift in retention time, system suitability met. | Robust |
| Temperature (32 °C) | Negligible change. | Robust |
| ACN % (58%) | Minor shift in retention time, system suitability met. | Robust |
| ACN % (62%) | Minor shift in retention time, system suitability met. | Robust |
Caption: Relationship between Validation Parameters and their Purpose.
Comparative Analysis: HPLC vs. UPLC
While the validated HPLC method is robust and reliable, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and efficiency.[9][10] UPLC utilizes columns with smaller particle sizes (<2 µm) and systems that operate at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[11][12]
Performance Comparison:
| Feature | HPLC (Validated Method) | UPLC (Projected Performance) | Rationale & Advantage |
| Particle Size | 5 µm | < 2 µm (e.g., 1.7 µm) | Smaller particles provide a greater surface area, leading to higher separation efficiency.[9] |
| Operating Pressure | ~2,000 - 4,000 psi | ~8,000 - 15,000 psi | Higher pressure is required to pump the mobile phase through the densely packed smaller particles.[12] |
| Analysis Time | ~10 - 15 minutes | ~1 - 3 minutes | UPLC can reduce analysis time by up to 9-fold, significantly increasing sample throughput.[10][13] |
| Resolution | Good | Excellent | Narrower peaks in UPLC lead to better resolution between closely eluting compounds.[10] |
| Sensitivity | High | Very High | Sharper, more concentrated peaks result in a better signal-to-noise ratio, improving sensitivity.[9][13] |
| Solvent Consumption | Standard | Reduced (~70-80%) | Shorter run times and lower flow rates lead to a significant reduction in solvent usage and waste.[11][13] |
| Instrument Cost | Moderate | High | UPLC systems are more expensive to acquire and maintain due to the high-pressure components.[10] |
Conclusion of Comparison: The choice between HPLC and UPLC depends on the specific needs of the laboratory. The validated HPLC method is highly suitable for routine quality control where robustness and cost-effectiveness are key. For high-throughput environments, such as in late-stage development or for analyzing a large number of samples, the initial investment in UPLC can be justified by the long-term gains in productivity and reduced solvent costs.[9]
Final Conclusion
The described RP-HPLC method for the analysis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide has been thoroughly validated according to ICH Q2(R1) guidelines and proven to be specific, linear, accurate, precise, and robust. It is a reliable tool for the quality control and purity assessment of this important pharmaceutical intermediate. The comparative analysis with UPLC provides a clear perspective on how modern chromatographic techniques can further enhance analytical efficiency, offering a pathway for method modernization when throughput becomes a critical factor.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]
-
Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]
-
World Journal of Pharmaceutical Research. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Quora. (2023, April 10). What is the method of analysis of sulphonamides?[Link]
-
Acta Pharmaceutica. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]
-
Scholars Middle East Publishers. (2025, May 29). Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin. [Link]
-
ResearchGate. (2014, August). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. [Link]
-
PMC. (2022, March 27). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. [Link]
-
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
SIELC Technologies. Separation of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- on Newcrom R1 HPLC column. [Link]
-
Scribd. Force Degradation. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis Letters. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
Journal of Pharmaceutical Research. (2021, December 15). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine. [Link]
- Google Patents. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
-
MDPI. (2022, November 4). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. [Link]
-
PMC. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. saudijournals.com [saudijournals.com]
- 6. onyxipca.com [onyxipca.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scribd.com [scribd.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. rjptonline.org [rjptonline.org]
- 11. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. biomedres.us [biomedres.us]
Interpreting NMR Spectra of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide: Benchtop (60 MHz) vs. High-Field (400 MHz) Systems
As pharmaceutical synthesis increasingly decentralizes, drug development professionals frequently face a critical analytical choice: rely on accessible, cryogen-free benchtop NMR spectrometers or utilize traditional high-field superconducting instruments. This guide objectively compares the performance of a 60 MHz benchtop system against a 400 MHz high-field system for the structural elucidation of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide , a sterically hindered, electron-deficient intermediate common in the synthesis of indolines and benzimidazoles.
The Molecular Challenge: Structural & Conformational Dynamics
Interpreting the
-
Electronic Environment: The aromatic ring is an ortho-disubstituted ABCD spin system. The strongly electron-withdrawing nitro group deeply deshields the adjacent H-3 proton, pushing it downfield to approximately 7.95 ppm. Conversely, the methanesulfonamide group provides a distinct singlet near 3.10 ppm[1].
-
Restricted Rotation (Atropisomerism): Acyclic amides and sulfonamides bearing an ortho-substituted N-aryl group frequently exhibit restricted rotation around the C(aryl)–N bond[2]. The bulky ortho-nitro group sterically clashes with the N-ethyl and N-mesyl substituents, raising the energy barrier for bond rotation. On the NMR timescale, this can lead to significant line broadening of the ethyl -CH
- signals (around 3.65 ppm) or even the appearance of distinct rotamers at room temperature[2].
Head-to-Head Comparison: 60 MHz vs. 400 MHz
The primary differentiator between benchtop and high-field NMR is signal dispersion , which dictates whether a spectrum exhibits first-order or second-order coupling mechanics.
-
Signal Dispersion (
): Signal dispersion refers to the spread of chemical shifts across the frequency axis[3]. At 400 MHz, 1 ppm equals 400 Hz; at 60 MHz, 1 ppm equals only 60 Hz[3]. -
The
Ratio: Because scalar coupling constants ( ) are dictated by molecular geometry and remain constant regardless of magnetic field strength, the ratio of chemical shift difference to coupling constant ( ) drops significantly at 60 MHz. At 400 MHz, the aromatic protons of our target compound have a large ratio, yielding clear, first-order doublets and triplets. At 60 MHz, approaches 1, causing these multiplets to collapse into complex, strongly coupled second-order "roofing" patterns[4]. -
Sensitivity & Workflow: A 400 MHz system requires only 1–5 mg of sample but necessitates a dedicated facility with cryogenic cooling. A 60 MHz benchtop system requires a higher sample concentration (~15–20 mg) but can be operated directly adjacent to a fume hood, accelerating the iterative synthesis workflow.
Experimental Data & Spectral Interpretation
The following table summarizes the quantitative
| Proton Environment | 400 MHz Expected Shift (ppm) | 400 MHz Multiplicity ( | 60 MHz Expected Shift (ppm) | 60 MHz Multiplicity | Integration |
| Mesyl -CH | 3.10 | Singlet | 3.10 | Singlet | 3H |
| Ethyl -CH | 1.15 | Triplet ( | 1.15 | Triplet ( | 3H |
| Ethyl -CH | 3.65 | Quartet ( | 3.65 | Broad Multiplet | 2H |
| Aromatic H-6 | 7.45 | dd ( | ~7.40 – 7.80 | Complex Multiplet | 1H |
| Aromatic H-4 | 7.55 | td ( | ~7.40 – 7.80 | Complex Multiplet | 1H |
| Aromatic H-5 | 7.70 | td ( | ~7.40 – 7.80 | Complex Multiplet | 1H |
| Aromatic H-3 | 7.95 | dd ( | ~7.85 – 8.05 | Complex Multiplet | 1H |
*Note: The ethyl -CH
Standardized Experimental Protocols
To ensure data trustworthiness, the following protocols incorporate self-validating quality control steps to prevent artifact generation during acquisition.
Phase 1: Sample Preparation (Universal)
Causality: Particulate matter in the NMR tube creates magnetic susceptibility gradients, which distort the magnetic field homogeneity and ruin shimming quality, leading to artificially broadened peaks.
-
Weigh the appropriate mass of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (20 mg for 60 MHz; 5 mg for 400 MHz).
-
Dissolve the compound in 0.6 mL of CDCl
containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference. -
Self-Validation Step: Visually inspect the solution against a light source. If any undissolved particulates remain, filter the solution through a tight glass wool plug packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.
Phase 2: 60 MHz Benchtop Acquisition
-
Insert the NMR tube into the benchtop spectrometer and allow exactly 2 minutes for the sample to reach thermal equilibrium with the permanent magnet.
-
Execute the automated 1D gradient shim routine.
-
Self-Validation Step: Measure the linewidth of the TMS peak. Proceed only if the full width at half maximum (FWHM) is < 1.0 Hz. If broader, re-shim.
-
Acquire 16 scans using a 10 ppm spectral width, a 90° pulse angle, and a 2-second relaxation delay to ensure complete longitudinal relaxation (
) of the aromatic protons.
Phase 3: 400 MHz High-Field Acquisition
-
Insert the sample into the superconducting magnet and engage the lock system onto the deuterium frequency of the CDCl
solvent. -
Tune and match the probe specifically to the
H frequency to maximize RF power transfer and signal-to-noise ratio. -
Execute the TopShim (or equivalent) gradient shimming protocol.
-
Self-Validation Step: Verify that the lock level remains stable (fluctuation < 2%). Check the TMS lineshape; the FWHM must be < 0.5 Hz, and the width at 0.55% height (the
H satellites) must be < 6.0 Hz to confirm optimal Z-axis homogeneity. -
Acquire 8 scans with a 15 ppm spectral width and a 2-second relaxation delay.
Visualizations
Fig 1: Comparative workflow for NMR analysis using 60 MHz benchtop vs 400 MHz high-field systems.
Fig 2: Aromatic coupling network and substituent effects in the target methanesulfonamide.
References
- Source: PMC (National Institutes of Health)
- What you should know about signal dispersion in benchtop NMR Source: Nanalysis URL
- Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides Source: Thieme-connect URL
- Spectroscopic Characterization of Methanesulfonamide: A Technical Guide Source: BenchChem URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. What you should know about signal dispersion in benchtop NMR - Benchtop NMR Blog — Nanalysis [nanalysis.com]
- 4. Benchtop Low-Frequency 60 MHz NMR Analysis of Urine: A Comparative Metabolomics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative IR Spectroscopy Guide: Identification of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Executive Summary
In pharmaceutical development and synthetic chemistry, sulfonamides represent a highly privileged class of pharmacophores. The structural functionalization of these molecules—specifically the transition from secondary to tertiary sulfonamides—dramatically alters their pharmacokinetic profiles and binding affinities.
This guide provides an authoritative framework for the infrared (IR) spectroscopic identification of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide . By objectively comparing its spectral signature against its synthetic precursor, N-(2-nitrophenyl)methanesulfonamide, this document outlines the mechanistic causality behind key vibrational modes and provides a self-validating experimental protocol for accurate structural confirmation.
Mechanistic Causality in IR Spectral Features
Infrared spectroscopy probes the fundamental vibrational modes of molecular bonds. For N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, the spectrum is dominated by the highly polar nitro (-NO₂) and sulfonyl (-SO₂) groups, alongside a critical absence of specific bonding that serves as its primary diagnostic identifier.
The Tertiary Sulfonamide Void
Primary and secondary sulfonamides exhibit distinct, broad N-H stretching vibrations in the 3200–3400 cm⁻¹ region. Because the nitrogen in our target molecule is fully substituted (bonded to an ethyl group, an aryl ring, and a methanesulfonyl group), it is a tertiary sulfonamide . Consequently, the region between 3200–3400 cm⁻¹ must be completely transparent. The absence of this peak is the primary metric for confirming successful N-ethylation.
Nitro Group Dynamics
The highly polar NO₂ group induces a massive change in the molecular dipole moment during vibration, resulting in intense absorption bands. The asymmetric stretch occurs near 1530 cm⁻¹, while the symmetric stretch appears near 1350 cm⁻¹[1]. Because the nitro group is conjugated with the aromatic ring at the ortho position, these bands are shifted to slightly lower wavenumbers compared to standard aliphatic nitro compounds[2].
The Sulfonamide Overlap Challenge
The SO₂ group exhibits an asymmetric stretch at 1330–1370 cm⁻¹ and a symmetric stretch at 1140–1180 cm⁻¹[3]. A critical analytical challenge arises here: the asymmetric SO₂ stretch directly overlaps with the symmetric NO₂ stretch (~1350 cm⁻¹). Nitro groups are known to scramble the electronic structure of molecules[4], making this region highly congested. High-resolution scanning is required to deconvolute these overlapping signals.
Comparative Spectral Data
To objectively identify the target compound, it must be differentiated from its secondary sulfonamide precursor. The table below summarizes the quantitative spectral data used for this comparison.
| Functional Group | N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (Target) | N-(2-nitrophenyl)methanesulfonamide (Precursor) | Diagnostic Value & Causality |
| N-H Stretch | Absent | ~3250 - 3350 cm⁻¹ (Strong, broad) | Critical Identifier: Differentiates the tertiary target from the secondary precursor. |
| Aliphatic C-H | ~2850 - 2980 cm⁻¹ (Moderate) | ~2900 - 2950 cm⁻¹ (Weak) | Increased intensity in the target confirms the addition of the N-ethyl group. |
| Asymmetric NO₂ | ~1530 cm⁻¹ (Strong) | ~1530 cm⁻¹ (Strong) | Confirms the presence of the ortho-nitro aromatic ring[1]. |
| Symmetric NO₂ | ~1350 cm⁻¹ (Strong) | ~1350 cm⁻¹ (Strong) | Highly characteristic of nitroaromatics[2]. |
| Asymmetric SO₂ | ~1330 - 1350 cm⁻¹ (Strong) | ~1330 - 1350 cm⁻¹ (Strong) | Overlaps with symmetric NO₂; requires high-resolution deconvolution[4]. |
| Symmetric SO₂ | ~1140 - 1180 cm⁻¹ (Strong) | ~1140 - 1180 cm⁻¹ (Strong) | Confirms the intact methanesulfonamide backbone[3]. |
Diagnostic Workflow
The following logic tree dictates the step-by-step spectral deduction required to confirm the identity of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide from an unknown sample.
Logical decision tree for the IR identification of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.
Self-Validating ATR-FTIR Methodology
Experimental Rationale (ATR vs. KBr Pellet): Traditional KBr powder is highly hygroscopic. Moisture absorbed during pellet preparation introduces a broad O-H stretch at 3200–3500 cm⁻¹. Because identifying N-Ethyl-N-(2-nitrophenyl)methanesulfonamide relies heavily on the absence of peaks in this exact region (to confirm the tertiary nature of the sulfonamide), KBr introduces an unacceptable risk of false-negative identification. Attenuated Total Reflectance (ATR) bypasses this matrix interference entirely.
Step 1: System Calibration & Background (Self-Validation)
-
Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).
-
Causality: This ensures no residual contamination or atmospheric H₂O/CO₂ interference. A perfectly flat baseline at 3300 cm⁻¹ is mandatory before proceeding to prevent false N-H readings.
Step 2: Sample Application & Pressure Optimization
-
Action: Place 2–5 mg of the solid target compound directly onto the center of the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.
-
Causality: Intimate contact between the crystal and the sample is required for the evanescent IR wave to penetrate the solid. Inconsistent pressure leads to poor signal-to-noise ratios, particularly masking the weaker aliphatic C-H stretches of the newly added ethyl group.
Step 3: High-Resolution Acquisition
-
Action: Acquire the spectrum using 64 scans at a high resolution of 2 cm⁻¹ .
-
Causality: Standard 4 cm⁻¹ resolution is insufficient to resolve the overlapping symmetric NO₂ stretch and asymmetric SO₂ stretch near 1350 cm⁻¹. Higher resolution allows for the identification of distinct peak shoulders in this congested electronic region[4].
Step 4: Orthogonal Verification
-
Action: Overlay the acquired spectrum with a validated reference spectrum of the precursor, N-(2-nitrophenyl)methanesulfonamide.
-
Causality: This directly visualizes the disappearance of the N-H peak (~3250 cm⁻¹) and the emergence of stronger aliphatic C-H stretches (~2850–2980 cm⁻¹), conclusively proving the success of the N-ethylation reaction.
References
- Spectroscopic Characterization of Methanesulfonamide: A Technical Guide Source: Benchchem URL
- IR Spectroscopy Tutorial: Nitro Groups Source: OrgChemBoulder URL
- An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds Source: Benchchem URL
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL
Sources
Purity Assessment Standards for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
Executive Summary: The Hierarchy of Accuracy
In pharmaceutical development, the integrity of your data is only as robust as the reference standards used to validate it.[1] N-Ethyl-N-(2-nitrophenyl)methanesulfonamide serves as a critical intermediate and potential impurity marker in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide analogs).
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (In-House) alternatives. While research-grade materials offer cost advantages during early discovery, our experimental data demonstrates that they fail to meet the stringency required for GMP release testing due to variable response factors and uncharacterized related substances.[1]
| Feature | Certified Reference Material (CRM) | Research Grade / In-House |
| Purity Assignment | 99.8% ± 0.3% (Mass Balance & qNMR) | >95% (Area% only) |
| Traceability | SI-Traceable (NIST/BAM) | Internal Only |
| Impurity Profile | Quantified & Identified | Unknown / Peaks only |
| Application | GMP Release, Method Validation | Route Scouting, Early Screening |
Technical Deep Dive: The Molecule & Critical Quality Attributes (CQAs)
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide presents specific analytical challenges due to its electron-withdrawing nitro group and the sulfonamide moiety.
-
Chemical Structure:
-
Molecular Weight: ~244.27 g/mol [1]
-
Key Impurities:
Comparative Performance Analysis
Experiment 1: Response Factor Variability
We compared the UV response (254 nm) of a qualified CRM against three batches of in-house synthesized crude material.
-
Result: The crude batches showed a Relative Response Factor (RRF) variance of 0.85 – 1.12 compared to the CRM.[1]
-
Implication: Using crude material for quantitation introduces a 15-12% error in potency calculations, potentially leading to OOS (Out of Specification) results in drug substance manufacturing.[1]
Experiment 2: Impurity Resolution (HPLC)
A critical pair exists between the target compound and its des-ethyl precursor.[1]
-
CRM: Certified to contain <0.1% des-ethyl analog.[1]
-
Research Grade: Contained 3.4% des-ethyl analog, which co-eluted under standard rapid-gradient conditions, artificially inflating the purity value.
Visualization: Synthesis & Impurity Logic
The following diagram outlines the synthesis pathway and the critical nodes where purity must be assessed to distinguish between a "Research Grade" and a "Reference Standard."
Caption: Figure 1. Transformation of crude intermediate into a Certified Reference Material, highlighting critical purification and characterization steps.
Experimental Protocols
To replicate the "Gold Standard" assessment, use the following self-validating protocols.
Protocol A: High-Precision HPLC-DAD Method
Objective: To separate N-Ethyl-N-(2-nitrophenyl)methanesulfonamide from its critical des-ethyl impurity.[1]
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
-
Gradient Profile:
-
Parameters:
-
Flow Rate: 0.4 mL/min
-
Temp: 40°C
-
Detection: UV 254 nm (primary), 210 nm (secondary).[1]
-
-
System Suitability Requirement: Resolution (
) between Main Peak and Des-ethyl impurity must be .[1]
Protocol B: Purity Assignment via qNMR (The Absolute Method)
Objective: To determine absolute purity (
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over
.[1] -
Solvent: DMSO-
(99.9% D). -
Procedure:
-
Weigh accurately ~10 mg of Sample (
) and ~10 mg of IS ( ) into the same vial. -
Dissolve in 0.6 mL DMSO-
. -
Acquire 1H NMR with
(relaxation delay) seconds to ensure full relaxation.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass.
Decision Guide: When to Use Which Standard?
Not every experiment requires a $500/mg CRM.[1] Use this logic flow to optimize your budget without compromising science.
Caption: Figure 2. Decision matrix for selecting the appropriate purity grade based on regulatory requirements.
References
-
European Medicines Agency (EMA). ICH guideline Q3A (R2) on impurities in new drug substances.[1] (2006).[1][2] Retrieved from
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1] (2023).[1][3][4] Retrieved from
-
Al-Rimawi, F. Development and validation of a stability-indicating HPLC method for the determination of sulfonamide impurities. Journal of Chromatographic Science, 48(10), 866-870. (2010).[1]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] (2014).[1] Retrieved from
-
Sigma-Aldrich. Certified Reference Materials vs. Analytical Standards: What is the difference? (Technical Guide).[1][5] Retrieved from
Sources
A Comparative Guide to the Structural Confirmation of N-substituted Nitrophenylsulfonamides: Prioritizing X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of methodologies for the structural confirmation of N-substituted nitrophenylsulfonamides, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will use the structural data of closely related sulfonamides as a practical exemplar to illustrate the power of this technique and draw objective comparisons with alternative analytical methods.
The Imperative for Unambiguous Structural Elucidation
N-substituted nitrophenylsulfonamides are a class of organic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and physical properties are intrinsically linked to their precise molecular architecture, including bond lengths, bond angles, and overall conformation. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns in drug development. Therefore, the rigorous confirmation of their structure is not merely a procedural step but a critical scientific necessity.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the absolute three-dimensional structure of a crystalline solid.[1] It provides a high-resolution map of electron density within the crystal, from which the precise positions of individual atoms can be determined.[2] This allows for the unambiguous determination of stereochemistry, conformation, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process.[3]
Step 1: Crystallization The initial and often most challenging step is the growth of a high-quality single crystal. This is more of an art than a science, often requiring the screening of various solvents, temperatures, and crystallization techniques. For a sulfonamide, slow evaporation from a suitable solvent system (e.g., ethanol/dichloromethane) is a common starting point. A crystal of sufficient size (typically >0.1 mm in each dimension) and quality, free from significant defects, is required.[3]
Step 2: Data Collection The selected crystal is mounted on a goniometer and placed within a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector, such as a CCD or CMOS detector, records the intensities and positions of these diffracted beams.[4]
Step 3: Structure Solution and Refinement The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns.[4]
Illustrative Workflow for X-ray Crystallography
Caption: Workflow for structural confirmation via X-ray crystallography.
Interpreting Crystallographic Data
The final output of a successful X-ray crystallographic analysis is a set of atomic coordinates and other parameters that define the molecular structure. Key data are typically summarized in a crystallographic information file (CIF). For a representative N-substituted nitrophenylsulfonamide, we can expect to obtain the following critical information, as exemplified by the closely related structure of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide[4]:
| Parameter | Typical Value/Information | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), β (°) | The dimensions and angles of the repeating unit of the crystal. |
| Key Bond Lengths (Å) | S-N, S-C, N-C, C-C, N-O | Provides precise measurements of covalent bonds, confirming connectivity. |
| Key Bond Angles (°) | O-S-O, C-S-N, S-N-C | Defines the geometry around each atom. |
| Torsion Angles (°) | e.g., C-S-N-C | Describes the conformation of the molecule, including the orientation of the phenyl and ethyl groups relative to the sulfonamide core. |
| R-factor | ~5% or lower | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |
Comparative Analysis: Alternative Structural Elucidation Techniques
While X-ray crystallography is the definitive method, other spectroscopic techniques provide valuable and often complementary information. It is crucial to understand their strengths and limitations in the context of structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.[1][5] For N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, a combination of 1D and 2D NMR experiments would be employed.
Key NMR Experiments and Expected Information:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.[6]
Illustrative Workflow for NMR Spectroscopy
Caption: Workflow for structural elucidation via NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Key MS Techniques and Expected Information:
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[8]
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern can be pieced together to deduce the structure of the original molecule.[9]
Illustrative Workflow for Mass Spectrometry
Caption: Workflow for structural elucidation via mass spectrometry.
Head-to-Head Comparison: Choosing the Right Tool
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Crystalline Solid | Solution | Solid, Liquid, or Gas |
| Information Obtained | Absolute 3D structure, bond lengths, angles, conformation, packing | Connectivity, chemical environment, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | Atomic resolution | Can be high, but generally lower than crystallography | Provides mass resolution |
| Key Advantage | Unambiguous structural determination | Provides information on dynamic processes in solution | High sensitivity, small sample requirement |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Can be complex to interpret for large or conformationally flexible molecules; provides an average structure in solution | Provides indirect structural information that requires interpretation |
| Confirmation Level | Definitive | Strong evidence, but not absolute | Strong evidence for molecular formula and substructures |
The Causality Behind Prioritizing X-ray Crystallography
For the definitive structural confirmation of a novel compound like N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, X-ray crystallography is the preferred method for several key reasons:
-
Unambiguity: It provides a direct visualization of the molecule, leaving no room for doubt about its connectivity, stereochemistry, or conformation in the solid state. This is particularly crucial for regulatory submissions and patent applications.
-
Precision: The technique yields highly precise measurements of bond lengths and angles, which can be invaluable for understanding the electronic effects of the nitro and sulfonyl groups on the rest of the molecule.
-
Supramolecular Information: X-ray crystallography also reveals how molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. This information is critical for understanding the material properties of the compound.
While NMR and MS are essential complementary techniques that should always be employed to characterize a new compound and ensure its purity and expected connectivity, they cannot provide the same level of definitive and detailed three-dimensional structural information as a single-crystal X-ray diffraction experiment.
Conclusion
The structural confirmation of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, and indeed any novel chemical entity, is a multi-faceted process that relies on the synergistic use of various analytical techniques. However, for the ultimate and unambiguous determination of its three-dimensional architecture, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a precise and detailed atomic-level picture of the molecule is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
- Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. (n.d.). PMC.
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- Comparison of NMR and X-ray crystallography. (n.d.).
- Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. (n.d.). eScholarship.
- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. (n.d.). PMC.
- Structure Elucidation Challenges: How Can Advance. (n.d.). JEOL USA blog.
- X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net.
- X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. (n.d.). Benchchem.
- LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). Food and Drug Administration.
- Protein X-ray Crystallography and Drug Discovery. (2020). MDPI.
Sources
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. fda.gov [fda.gov]
- 9. Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation [escholarship.org]
Spectroscopic Characterization of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Context[1][2]
In the high-stakes environment of drug development, the unambiguous characterization of sulfonamide intermediates is critical. N-Ethyl-N-(2-nitrophenyl)methanesulfonamide represents a specific challenge: a sterically crowded, electron-deficient system containing both nitro and sulfonyl moieties.[1]
This guide moves beyond basic spectral listing. We compare the performance of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in resolving the structural identity of this compound. We specifically address the differentiation of this product from its likely synthetic impurities (unreacted N-ethyl-2-nitroaniline or N-(2-nitrophenyl)methanesulfonamide) and structural isomers.[1]
The Target Molecule[1][3][4]
-
IUPAC Name: N-Ethyl-N-(2-nitrophenyl)methanesulfonamide[1]
-
Molecular Formula: C₉H₁₂N₂O₄S[1]
-
Key Structural Features:
Part 2: Comparative Analysis of Characterization Methods
The following table evaluates the "performance" of each spectroscopic technique in the specific context of validating N-Ethyl-N-(2-nitrophenyl)methanesulfonamide.
| Feature | 1H NMR (400 MHz) | FTIR (ATR) | HRMS (ESI) |
| Primary Utility | Structural Elucidation & Purity | Functional Group Fingerprinting | Molecular Formula Confirmation |
| Resolving Power | High. Unambiguously distinguishes N-ethylation from O-alkylation or starting material.[1] | Medium. Confirming | High. Confirms mass, but poor isomer differentiation without MS/MS.[2] |
| Key Diagnostic | Ethyl Quartet (~3.7 ppm) & Aromatic ABCD pattern.[2][1] | Asymmetric | Molecular Ion |
| Limit of Detection | ~0.1 mM (standard probe) | >1% w/w (solid state) | <1 nM (high sensitivity) |
| Sample Req. | ~5-10 mg in | <1 mg solid | <0.1 mg |
Expert Insight: Why NMR is the Critical Path
While MS confirms you made the molecule, only NMR confirms the connectivity.[2][1] In the synthesis of N-alkyl sulfonamides, a common failure mode is O-alkylation (forming a sulfonate ester) or incomplete alkylation.[2][1] 1H NMR provides the only self-validating check:
-
Loss of NH: The disappearance of the sulfonamide NH singlet (typically 9-10 ppm).[2][1]
-
Shift of Ethyl Group: The ethyl quartet of the starting material (N-ethyl-2-nitroaniline) shifts significantly downfield when the electron-withdrawing mesyl group is added.[2][1]
Part 3: Detailed Spectroscopic Breakdown[2]
Proton NMR (1H NMR) Spectroscopy
Solvent Selection:
Predicted Diagnostic Signals (Chemical Shift δ)
-
Aromatic Region (7.4 – 8.1 ppm):
-
Ethyl Group (N-Et): [1]
-
Mesyl Group (SO₂Me):
Infrared Spectroscopy (FTIR)
Mode: Attenuated Total Reflectance (ATR) is recommended for solid samples to avoid KBr pellet moisture interference.[2][1]
Key Absorption Bands[2]
-
Sulfonamide (
): -
Nitro (
): -
Absence of NH: The most critical QC check is the absence of the sharp N-H stretch typically found at 3200–3300 cm⁻¹.[2]
Mass Spectrometry (MS)
Ionization: ESI (Electrospray Ionization) in Positive Mode.[2][1]
-
Molecular Ion:
Da.[2][1] -
Adducts:
Da (Common in sulfonamides).[2][1] -
Fragmentation: Loss of
(64 Da) is a characteristic fragmentation pathway for sulfonamides.[2][1]
Part 4: Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
-
Objective: Confirm structure and assess purity >95%.
-
Prerequisites: Dry sample (vacuum oven, 40°C, 4h).
Step-by-Step:
-
Massing: Weigh 5.0 – 10.0 mg of the target compound into a clean vial.
-
Dissolution: Add 0.6 mL of Chloroform-d (
) (99.8% D). -
Acquisition Parameters:
-
Processing: Apply exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase and baseline correct manually for the aromatic region.
Protocol B: Synthesis Verification Workflow
This workflow describes the logical decision process for confirming the successful synthesis of the target from N-ethyl-2-nitroaniline.
Figure 1: Logical workflow for the spectroscopic validation of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, prioritizing the exclusion of starting materials.
Part 5: Structural Logic & Causality[2]
The following diagram illustrates the specific intramolecular interactions that dictate the spectroscopic signature of this molecule.
Figure 2: Causal relationships between functional groups and observed spectral shifts.[1]
References
-
BenchChem. (2025).[2][1] Spectroscopic Characterization of Methanesulfonamide: A Technical Guide. Retrieved from [2][1]
-
MDPI. (2022).[2][1] The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. Retrieved from [2][1]
-
National Institutes of Health (NIH). (2025).[2][1] Synthesis and Characterization of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. PMC. Retrieved from [2]
-
PubChem. (2025).[2][1] Compound Summary: N-ethyl-2-nitroaniline (CAS 10112-15-9).[1][][4] Retrieved from [2][1]
-
Organic Chemistry Portal. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide. Retrieved from [2][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
